4-(Trifluoromethyl)benzyl isocyanate
Description
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Properties
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQXHDBRSSIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624952 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102422-55-9 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl isocyanate is a key organic intermediate characterized by a reactive isocyanate group and a trifluoromethyl-substituted benzyl moiety. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1] The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₃NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| CAS Number | 102422-55-9 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not explicitly stated | |
| Density | Not explicitly stated | |
| Flash Point | Not explicitly stated | |
| Storage | Store at 2-8 °C | [1] |
| Purity | Typically ≥98% |
Reactivity and Applications in Organic Synthesis
The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a versatile reagent for the introduction of the 4-(trifluoromethyl)benzyl group into various molecular scaffolds.
A primary application of this reagent is in the synthesis of substituted ureas through its reaction with primary and secondary amines. This reaction is fundamental in the construction of numerous biologically active compounds, including potent kinase inhibitors. The trifluoromethylphenyl motif is a key component in modern drug discovery, contributing to enhanced therapeutic potential.
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of isocyanates are the reaction of a primary amine with a phosgene equivalent and the Curtius rearrangement of a carboxylic acid.
Method 1: From 4-(Trifluoromethyl)benzylamine using Triphosgene
This method involves the reaction of 4-(trifluoromethyl)benzylamine with triphosgene, a safer alternative to phosgene gas.
Materials:
-
4-(Trifluoromethyl)benzylamine
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 4-(trifluoromethyl)benzylamine (1.0 equivalent) in anhydrous DCM.
-
Slowly add the amine solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine and appearance of the isocyanate peak around 2250-2270 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation to yield the pure isocyanate.
Method 2: Curtius Rearrangement of 4-(Trifluoromethyl)phenylacetic Acid
The Curtius rearrangement provides an alternative route from the corresponding carboxylic acid.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux a solution of 4-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(trifluoromethyl)phenylacetyl chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone or toluene. Cool the solution to 0 °C and add a solution of sodium azide (1.2 equivalents) in a minimal amount of water dropwise. Stir vigorously at 0 °C for 1-2 hours.
-
Work-up for Acyl Azide: Carefully add cold water to the reaction mixture and extract the acyl azide with cold toluene. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care.
-
Curtius Rearrangement: Heat the dried toluene solution of the acyl azide at 80-100 °C. The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.
-
The resulting solution of this compound in toluene can be used directly in the next step or the solvent can be carefully removed under reduced pressure to yield the isocyanate.
Application in the Synthesis of a Urea-Based Kinase Inhibitor Analog
This protocol describes the synthesis of an N,N'-disubstituted urea, a common scaffold in kinase inhibitors, using this compound. This is exemplified by the synthesis of analogs of drugs like Sorafenib.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-aminophenol or a substituted aniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
In a separate syringe, take a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the stirred amine solution at room temperature. The reaction is often exothermic, and for reactive amines, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration and washed with a small amount of cold solvent.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow: Synthesis of a Urea Derivative
References
An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl isocyanate
CAS Number: 102422-55-9
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzyl isocyanate, a versatile reagent with significant applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and handling.
Physicochemical and Structural Data
This compound is a colorless to pale yellow liquid.[1] The presence of the trifluoromethyl (-CF3) group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability in derivative compounds, which is a desirable trait in medicinal chemistry.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | C₉H₆F₃NO | [1][4][5] |
| Molecular Weight | 201.15 g/mol | [4][5][6] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg | [4] |
| Flash Point | 88.6 ± 17.0 °C | [4] |
| Refractive Index | 1.464 | [4] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |
| LogP | 3.18 |[4] |
Table 2: Compound Identification
| Identifier | Value | Citations |
|---|---|---|
| CAS Number | 102422-55-9 | [1][4][5] |
| IUPAC Name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Synonyms | Benzene, 1-(isocyanatomethyl)-4-(trifluoromethyl)- | [1][6] |
| InChI | InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | [1][7] |
| InChIKey | MBBQXHDBRSSIKS-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=CC=C1CN=C=O)C(F)(F)F |[1][5][7] |
Synthesis and Reactivity
The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound a reactive intermediate that readily participates in nucleophilic addition reactions.[1] This reactivity is fundamental to its utility in organic synthesis.
The compound reacts with various nucleophiles, including alcohols to form carbamates, amines to form ureas, and water to form an unstable carbamic acid, which subsequently decomposes to an amine and carbon dioxide. It is incompatible with strong acids, strong bases, strong oxidizing agents, alcohols, and amines.[8][9]
Caption: General reactivity of this compound with nucleophiles.
A common method for synthesizing isocyanates involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene.[10] The following is a representative protocol for the synthesis of this compound.
Objective: To synthesize this compound from 4-(Trifluoromethyl)benzylamine.
Materials:
-
4-(Trifluoromethyl)benzylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or a non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of triphosgene (0.35 equivalents) in anhydrous DCM.
-
Amine Addition: A solution of 4-(Trifluoromethyl)benzylamine (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).
-
Base Addition: After the initial addition, the reaction mixture is cooled further. A solution of triethylamine (3.0 equivalents) in anhydrous DCM is then added dropwise, maintaining the temperature below 5 °C.[10]
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) while monitoring the reaction progress via TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[10]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of complex organic molecules.[1][5] Its primary application lies in the introduction of the 4-(trifluoromethyl)benzyl moiety into various molecular scaffolds.
-
Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore in modern drug design.[2] Its incorporation into drug candidates can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity by altering electronic properties.[3] This makes the title compound a valuable reagent for creating new chemical entities (NCEs) for drug discovery programs.[3]
-
Agrochemicals and Materials Science: It is used as an intermediate in the production of pesticides and polymers.[1][5] The properties conferred by the trifluoromethyl group are also advantageous in these fields.
Safety and Handling
Isocyanates are toxic and require careful handling to avoid exposure.[1][11]
-
Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[4][6] It can cause skin, eye, and respiratory irritation.[6][11] Inhalation may lead to asthmatic sensitization.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][12] Respiratory protection may be required for high-concentration exposures.[8][11]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4][9] It is recommended to store it under refrigeration (2°C - 8°C) and potentially under an inert atmosphere (e.g., nitrogen) due to its moisture sensitivity.[5][9]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, separating the eyelids.[4]
-
Inhalation: Move the individual to fresh air.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[9]
-
In all cases of significant exposure, seek immediate medical attention.[4]
-
-
Disposal: Dispose of waste materials as special hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[4]
References
- 1. CAS 102422-55-9: 4-TRIFLUOROMETHYLBENZYLISOCYANATE [cymitquimica.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
- 5. This compound | 102422-55-9 | FT07920 [biosynth.com]
- 6. This compound - High purity | EN [georganics.sk]
- 7. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. rsc.org [rsc.org]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. angenechemical.com [angenechemical.com]
"4-(Trifluoromethyl)benzyl isocyanate" molecular weight and formula
This document provides the key molecular identifiers for 4-(Trifluoromethyl)benzyl isocyanate, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.
Below is a summary of the molecular formula and molecular weight for this compound.
| Identifier | Value |
| Molecular Formula | C9H6F3NO[1][2][3][4][5] |
| Molecular Weight | 201.15 g/mol [2][3][4][6] |
| Alternate Molecular Weight | 201.145 g/mol [1] |
References
- 1. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. 102422-55-9 | this compound - Capot Chemical [capotchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 102422-55-9 | FT07920 [biosynth.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)benzyl isocyanate, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document details established synthetic methodologies and outlines the analytical techniques used to verify the compound's identity and purity.
Introduction
This compound is a chemical compound with the formula C₉H₆F₃NO.[1][2][3][4] It serves as a versatile building block in organic synthesis, particularly in the preparation of urea and carbamate derivatives, which are common motifs in pharmacologically active compounds. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide presents two primary methods for the synthesis of this important isocyanate and the corresponding characterization data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two principal routes: the phosgenation of 4-(trifluoromethyl)benzylamine and the Curtius rearrangement of a 4-(trifluoromethyl)benzoyl derivative.
Method 1: Phosgenation of 4-(Trifluoromethyl)benzylamine
This is a common industrial method for the preparation of isocyanates. The reaction involves the treatment of 4-(trifluoromethyl)benzylamine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which is then thermally decomposed to the isocyanate and hydrogen chloride.
Experimental Protocol:
A general procedure for the phosgenation of a primary amine is as follows. It is crucial to perform this reaction in a well-ventilated fume hood due to the high toxicity of phosgene.
-
A solution of 4-(trifluoromethyl)benzylamine in an inert solvent (e.g., toluene, o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.
-
The solution is cooled to a low temperature (typically 0-5 °C).
-
A solution of phosgene in the same solvent is added dropwise to the amine solution with vigorous stirring. An excess of phosgene is typically used.
-
After the initial reaction, the temperature is gradually raised to promote the decomposition of the intermediate carbamoyl chloride to the isocyanate.
-
The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases.
-
The solvent and excess phosgene are removed by distillation, often under reduced pressure.
-
The crude this compound is then purified by fractional distillation under vacuum.
Method 2: Curtius Rearrangement of 4-(Trifluoromethyl)benzoyl Azide
The Curtius rearrangement provides a phosgene-free route to isocyanates.[5][6] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[5] The required 4-(trifluoromethyl)benzoyl azide can be prepared from 4-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. A modern approach often utilizes diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide in situ, which then rearranges to the isocyanate.[1][7]
Experimental Protocol:
A procedure for the synthesis of a related carbamate via a Curtius rearrangement of 4-(trifluoromethyl)benzoic acid in a continuous flow system has been described and can be adapted for the isolation of the isocyanate intermediate.[1][7]
-
A solution of 4-(trifluoromethyl)benzoic acid and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene) is prepared.[7]
-
This solution is mixed with a solution of diphenylphosphoryl azide (DPPA) in the same solvent.[7]
-
The mixture is then passed through a heated reactor (e.g., a flow reactor) at a temperature sufficient to induce the Curtius rearrangement (typically ≥ 120 °C).[1][7]
-
The resulting isocyanate solution is collected. For isolation of the isocyanate, the solvent can be carefully removed under reduced pressure. It is important to note that isocyanates can be reactive, and subsequent purification may be necessary, for instance, by vacuum distillation.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₃NO | [1][2][3][4] |
| Molecular Weight | 201.15 g/mol | [1][2][3][4] |
| CAS Number | 102422-55-9 | [1][2][3][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Refractive Index | 1.464 | [8] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-F stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons. The aromatic protons on the trifluoromethyl-substituted ring would appear as a complex multiplet, likely in the range of 7.4-7.7 ppm. The methylene protons (-CH₂-) adjacent to the isocyanate group would appear as a singlet at approximately 4.5-4.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the isocyanate carbon (-N=C=O) in the range of 120-130 ppm. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the fluorine atoms. The aromatic and methylene carbons would also be observable at their expected chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the -CF₃ group.
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the isocyanate group and other characteristic fragments of the benzyl moiety. Predicted mass spectral data suggests a monoisotopic mass of 201.04015 Da.[9]
Logical Workflow and Visualization
The synthesis and characterization of this compound follow a logical progression from starting materials to the final, verified product.
Caption: Synthesis and characterization workflow for this compound.
The relationship between the synthetic routes and the analytical techniques used for verification is crucial for ensuring the quality of the final product.
Caption: Relationship between synthesis and analysis of this compound.
Conclusion
This technical guide has detailed two reliable methods for the synthesis of this compound: phosgenation and the Curtius rearrangement. While the phosgenation route is a more traditional and direct method from the corresponding amine, the Curtius rearrangement offers a phosgene-free alternative. The guide has also outlined the key analytical techniques and expected data for the comprehensive characterization of the final product. This information is intended to support researchers and drug development professionals in the successful synthesis and application of this valuable chemical intermediate.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. rsc.org [rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. almacgroup.com [almacgroup.com]
- 8. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Reactivity of 4-(Trifluoromethyl)benzyl Isocyanate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl isocyanate is a versatile reagent in organic synthesis, prized for its ability to readily form stable urea and carbamate linkages. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the benzyl ring significantly influences the electrophilicity of the isocyanate moiety, enhancing its reactivity towards a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including primary and secondary amines, and alcohols. It details reaction mechanisms, presents available quantitative data, and offers detailed experimental protocols for the synthesis of key derivatives.
The high reactivity of the isocyanate group is driven by the pronounced electrophilic character of the central carbon atom in the -N=C=O functional group. Nucleophilic attack on this carbon is the primary pathway for its reactions. The trifluoromethyl group, a strong electron-withdrawing group, further increases the partial positive charge on the isocyanate carbon, making this compound a highly reactive electrophile.
Reactivity with Primary and Secondary Amines: Synthesis of Substituted Ureas
The reaction of this compound with primary and secondary amines is a rapid and generally high-yielding process that leads to the formation of substituted ureas. This reaction is a cornerstone of many synthetic strategies in medicinal chemistry and materials science.
The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the stable urea product. The reaction is typically exothermic and proceeds readily at room temperature without the need for a catalyst.
Quantitative Data for Urea Synthesis
| Nucleophile (Amine) | Isocyanate | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-Aminophenol | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (in situ) | Unsymmetrical arylurea | Not specified | Not specified | Not specified | 80 | [1] |
| N,O-Dimethylhydroxylamine | 3-(3,4-Dichlorophenyl)-1,4,2-dioxazol-5-one (isocyanate precursor) | Linuron | Not specified | Not specified | Not specified | 82 | [1] |
| 2-Phenylpropan-2-amine | 3-(p-Tolyl)-1,4,2-dioxazol-5-one (isocyanate precursor) | Daimuron | Not specified | Not specified | Not specified | 98 | [1] |
| Benzylamine | 4-Benzyloxyphenyl isocyanate | N-(4-Benzyloxyphenyl)-N'-(benzyl)urea | Dichloromethane | 2 - 4 h | Room Temp. | >90 | [2] |
| Piperidine | 4-Benzyloxyphenyl isocyanate | 1-(4-(Benzyloxy)phenyl)-3-piperidin-1-ylurea | Dichloromethane | 2 - 4 h | Room Temp. | >95 | [2] |
| Aniline | 4-Benzyloxyphenyl isocyanate | 1-(4-(Benzyloxy)phenyl)-3-phenylurea | Dichloromethane | 4 - 8 h | Room Temp. | 85 - 95 | [2] |
Note: The data for 4-chloro-3-(trifluoromethyl)phenyl isocyanate suggests that high yields can be expected for the reactions of this compound.
Experimental Protocol: Synthesis of N-((4-(Trifluoromethyl)benzyl))-N'-(phenyl)urea
This protocol describes a general procedure for the synthesis of a disubstituted urea from this compound and a primary amine, using aniline as an example.
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DCM (0.1-0.5 M concentration).
-
Under a nitrogen or argon atmosphere (optional, but recommended for moisture-sensitive reactions), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred aniline solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Upon completion of the reaction, a precipitate of the urea product may form. If so, collect the solid by filtration and wash with a small amount of cold DCM.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Reactivity with Alcohols: Synthesis of Carbamates
This compound reacts with alcohols to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heating or catalysis to proceed at a reasonable rate.
The mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer. The lower nucleophilicity of the alcohol oxygen compared to the amine nitrogen accounts for the slower reaction rate.
Experimental Protocol: Synthesis of Benzyl (4-(trifluoromethyl)benzyl)carbamate
This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol, using benzyl alcohol as an example.
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL, or a tertiary amine like triethylamine) (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve benzyl alcohol (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DBTDL or triethylamine (e.g., 0.1-1 mol%) to the solution (optional, but recommended to increase the reaction rate).
-
Heat the solution to a desired temperature (e.g., 60-80 °C).
-
Slowly add this compound (1.0 equivalent) to the heated solution.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or FTIR spectroscopy (observing the disappearance of the isocyanate peak around 2250-2280 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude carbamate can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Reaction of this compound with a primary amine.
Caption: Reaction of this compound with an alcohol.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a highly reactive and valuable building block for the synthesis of ureas and carbamates. The electron-withdrawing trifluoromethyl group enhances its electrophilicity, leading to rapid and efficient reactions with nucleophiles, particularly amines. While reactions with alcohols may require catalysis or elevated temperatures, they proceed cleanly to afford the corresponding carbamates. The provided protocols and data serve as a guide for researchers in utilizing this versatile reagent for the development of new chemical entities in drug discovery and materials science. Further kinetic studies would be beneficial to provide a more detailed quantitative understanding of its reactivity profile.
References
4-(Trifluoromethyl)benzyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Publication: December 23, 2025
Abstract
4-(Trifluoromethyl)benzyl isocyanate has emerged as a pivotal building block in organic synthesis, prized for its ability to introduce the trifluoromethylbenzyl moiety into a diverse range of molecular scaffolds. This functional group is of particular interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly impact a molecule's biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the generation of ureas, carbamates, and thiocarbamates. Detailed experimental protocols, quantitative data, and illustrations of its application in targeting key signaling pathways in drug discovery are presented.
Introduction
The isocyanate functional group is a highly reactive electrophile that readily undergoes addition reactions with a wide array of nucleophiles. This reactivity makes isocyanates invaluable intermediates in the synthesis of a multitude of organic compounds. This compound, in particular, has garnered significant attention as a versatile reagent for incorporating the 4-(trifluoromethyl)benzyl group, a common pharmacophore in modern drug design. The presence of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and a more favorable drug profile. This guide will delve into the core applications of this building block, providing practical insights for its use in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 102422-55-9 |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
Core Reactions and Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of ureas, carbamates, and thiocarbamates through its reaction with amines, alcohols, and thiols, respectively. These functional groups are prevalent in a vast number of biologically active molecules.
Core reactions of this compound.
Synthesis of Urea Derivatives
The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N,N'-disubstituted ureas. This reaction typically proceeds at room temperature without the need for a catalyst.
Table 1: Synthesis of Representative Urea Derivatives
| Amine | Product | Yield (%) |
| N-(3-aminobenzyl)-3-chloropyrazin-2-amine | N-((4-Trifluoromethyl)phenyl)-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl) urea | 59%[1] |
Experimental Protocol: Synthesis of N-((4-Trifluoromethyl)phenyl)-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl) urea [1]
To a solution of N-(3-aminobenzyl)-3-chloropyrazin-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in dry 1,2-dichloroethane under a nitrogen atmosphere, 4-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) is added slowly. The reaction mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure. Deionized water is added to quench the reaction, and the mixture is extracted with ethyl acetate. The organic layer is collected, dried, and concentrated. The crude product is purified by column chromatography to afford the desired urea derivative.
Synthesis of Carbamate Derivatives
The addition of alcohols to this compound yields carbamate (urethane) derivatives. This reaction can be catalyzed by bases such as tertiary amines or organometallic compounds, particularly for less reactive alcohols.
Experimental Protocol: General Procedure for Carbamate Synthesis
To a solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane), this compound (1.1 equivalents) is added dropwise at room temperature. A catalytic amount of a base, such as triethylamine or dibutyltin dilaurate, may be added to facilitate the reaction, especially with secondary or hindered alcohols. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Synthesis of Thiocarbamate Derivatives
Thiols react with this compound to form thiocarbamate derivatives. These reactions can be performed under solvent-free conditions or in the presence of a catalyst, such as a tertiary amine, to accelerate the reaction rate.
Experimental Protocol: General Procedure for Thiocarbamate Synthesis
In a reaction vessel, the thiol (1.0 equivalent) and this compound (1.0 equivalent) are mixed. For a solvent-free approach, the mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. Alternatively, the reactants can be dissolved in an inert solvent like 1,4-dioxane, and a catalytic amount of a base (e.g., Na₂CO₃) can be added. The reaction mixture is stirred at room temperature for a specified time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 4-(trifluoromethyl)benzyl urea scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has transformed the treatment of cancer and other diseases. These compounds often function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Inhibition of the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a critical signaling pathway that regulates cell growth and division.[2] Dysregulation of this pathway is a common driver of cancer. Diaryl ureas containing the trifluoromethylphenyl moiety, such as Sorafenib, are known to inhibit RAF kinases, thereby blocking the downstream signaling cascade.[2]
References
Spectroscopic data (NMR, IR, MS) of "4-(Trifluoromethyl)benzyl isocyanate"
An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzyl isocyanate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key reagent in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Compound Overview
This compound is an organic compound with the chemical formula C₉H₆F₃NO.[1][2][3] It possesses a molecular weight of approximately 201.15 g/mol .[1][3][4] This compound is a valuable building block in the synthesis of various complex molecules.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The data presented here are typical values based on analyses of structurally related compounds containing the 4-(trifluoromethyl)benzyl moiety.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.65 | Doublet | ~8.0 | 2H | Aromatic CH (ortho to -CF₃) |
| ~7.45 | Doublet | ~8.0 | 2H | Aromatic CH (meta to -CF₃) |
| ~4.60 | Singlet | - | 2H | Benzylic CH ₂ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Aromatic C -CH₂NCO |
| ~130 (q, J ≈ 32 Hz) | Aromatic C -CF₃ |
| ~128 | Aromatic C H |
| ~126 (q, J ≈ 4 Hz) | Aromatic C H |
| ~125 (q, J ≈ 272 Hz) | -C F₃ |
| ~124 | Isocyanate -N=C =O |
| ~45 | Benzylic -C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The isocyanate group has a very strong and characteristic absorption band.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2275–2250 | Strong, Sharp | Asymmetric stretch of Isocyanate (-N=C=O)[5] |
| ~1615 | Medium | Aromatic C=C stretch |
| ~1325 | Strong | C-F stretch |
| ~1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and elemental composition.
| m/z | Adduct | Assignment |
| 201.040 | [M]⁺ | Molecular Ion[6] |
| 202.047 | [M+H]⁺ | Protonated Molecular Ion[6] |
| 224.029 | [M+Na]⁺ | Sodium Adduct[6] |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies:
-
NMR Spectroscopy : High-resolution ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[7][8] The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7] Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[8]
-
IR Spectroscopy : Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer.[8] The analysis can be performed on the neat liquid sample using an attenuated total reflectance (ATR) accessory.[8]
-
Mass Spectrometry : Mass spectra are typically acquired using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) or through electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS).[8][9]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 102422-55-9 | FT07920 [biosynth.com]
- 2. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. 102422-55-9 | this compound - Capot Chemical [capotchem.com]
- 5. gelest.com [gelest.com]
- 6. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to 4-(Trifluoromethyl)benzyl Isocyanate: A Key Reagent for the Introduction of the Trifluoromethylbenzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated moieties, particularly the trifluoromethyl group, is a cornerstone of modern medicinal chemistry and drug discovery. The trifluoromethylbenzyl group, when incorporated into molecular scaffolds, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets. 4-(Trifluoromethyl)benzyl isocyanate has emerged as a versatile and efficient reagent for the direct introduction of this valuable pharmacophore. This technical guide provides an in-depth overview of the properties, reactivity, and applications of this compound, complete with detailed experimental protocols and characterization data to facilitate its use in research and development.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl (CF3) group, owing to its high electronegativity and lipophilicity, can profoundly influence a molecule's interaction with biological targets and its resistance to metabolic degradation.[1] The 4-(trifluoromethyl)benzyl moiety is therefore a highly sought-after structural motif in the design of novel therapeutics. This compound serves as a direct and reactive precursor for the installation of this group onto a variety of molecular scaffolds. Its isocyanate functionality readily reacts with nucleophiles such as amines, alcohols, and thiols, providing a straightforward method for the synthesis of ureas, carbamates, and thiocarbamates, respectively.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102422-55-9 | [3][4] |
| Molecular Formula | C9H6F3NO | [3][4] |
| Molecular Weight | 201.15 g/mol | [4] |
| Appearance | Colorless liquid | [5][6] |
| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Purity | Typically ≥98% | |
| Storage | Store at 2°C - 8°C | [5] |
Table 2: Spectroscopic Data for 4-(Trifluoromethyl)benzyl Alcohol (a related compound)
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (d, J = 8.16 Hz, 2H), 7.47 (d, J = 8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H) | [5] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 144.9, 129.9 (q, JC-F = 32.8 Hz), 127.0, 125.6 (d, JC-F = 4.04 Hz), 122.9, 64.6 | [5] |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ -62.8 (s, 3F) for 4-(Trifluoromethyl)benzyl methanesulfonate | [3] |
| IR (for 4-(Trifluoromethyl)phenyl isocyanate) | Characteristic strong absorption around 2250-2275 cm⁻¹ for the N=C=O stretch. | [7] |
Synthesis of Urea Derivatives: A Key Application
The most prominent application of this compound is its reaction with primary and secondary amines to form substituted ureas.[6] This reaction is typically high-yielding and proceeds under mild conditions.
General Reaction Scheme
Caption: General reaction of this compound with a primary amine.
Detailed Experimental Protocol: Synthesis of N-benzyl-N'-(4-(trifluoromethyl)benzyl)urea
This protocol provides a representative procedure for the synthesis of a disubstituted urea derivative.
Materials:
-
This compound (1.0 mmol, 201 mg)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Magnetic stir bar
-
Round-bottom flask (25 mL) with a septum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 201 mg) under an inert atmosphere.
-
Add anhydrous THF (5 mL) to the flask and stir until the isocyanate is fully dissolved.
-
In a separate vial, dissolve benzylamine (1.0 mmol, 107 mg) in anhydrous THF (5 mL).
-
Slowly add the benzylamine solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.[8]
-
Upon completion of the reaction, a precipitate may form. If so, the product can be isolated by filtration and washed with a small amount of cold THF.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Table 3: Representative Reaction Conditions and Yields for Urea Synthesis
| Amine | Solvent | Temperature | Reaction Time | Yield | Reference |
| Benzylamine | THF | Room Temp. | 3 hours | >95% (precipitate) | Based on[8] |
| Aniline | DMSO | Room Temp. | Overnight | High | Based on[9] |
| Various primary amines | Dichloromethane (DCM) | Room Temp. | 3-4 hours | Generally high | Based on[10] |
| m-Anisidine | Acetonitrile | 35 °C | 20 hours | 60-99% | [11] |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and purification of a urea derivative using this compound.
Caption: Experimental workflow for urea synthesis.
Role in Drug Discovery and Development
The introduction of the 4-(trifluoromethyl)benzyl moiety can significantly impact a molecule's biological activity. This is due to the unique properties conferred by the trifluoromethyl group, which include:
-
Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the in vivo half-life of a drug.[1]
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Conformational Effects: The bulky CF3 group can lock a molecule into a specific conformation that is favorable for binding to a biological target.
A notable example of a drug candidate containing the 4-(trifluoromethyl)benzyl moiety is MF-766, a potent and selective EP4 antagonist for treating inflammatory pain.[12] The presence of this group was critical for its high in vivo potency.
The following diagram illustrates the logical flow of incorporating the 4-(trifluoromethyl)benzyl moiety in a drug discovery program.
References
- 1. rsc.org [rsc.org]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 102422-55-9 | FT07920 [biosynth.com]
- 7. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(1548-13-6) IR Spectrum [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ureas - Wikipedia [en.wikipedia.org]
- 11. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
The Strategic Role of 4-(Trifluoromethyl)benzyl Isocyanate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 4-(trifluoromethyl)benzyl isocyanate has emerged as a particularly versatile and valuable reagent. Its unique combination of a reactive isocyanate group and the electron-withdrawing trifluoromethyl-substituted benzyl ring makes it a key intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the synthesis of potent enzyme inhibitors and antimicrobial agents. We present a comprehensive overview of synthetic methodologies, quantitative biological data, and the signaling pathways implicated in the action of these compounds, offering a critical resource for researchers engaged in drug discovery and development.
Introduction: The Significance of Fluorine in Drug Design
The incorporation of the trifluoromethyl (–CF3) group into organic molecules is a widely employed strategy in contemporary drug design.[1][2] This small structural modification can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group's high electronegativity and steric bulk can lead to enhanced interactions with biological targets and can block sites of metabolic oxidation, thereby increasing the drug's half-life. This compound serves as a readily available and highly reactive synthon for introducing this crucial pharmacophore into a variety of molecular frameworks.[3][4][5][6][7]
This compound as a Versatile Building Block
This compound is a colorless liquid that serves as a key intermediate in the production of pharmaceuticals, pesticides, and polymers.[3] Its primary utility in medicinal chemistry stems from the high reactivity of the isocyanate group (–N=C=O) towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the straightforward synthesis of a wide array of derivatives, most notably ureas and thioureas, which are prominent scaffolds in numerous clinically approved drugs.
Synthesis of Urea and Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the preparation of unsymmetrical ureas. This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a robust tool in combinatorial chemistry and library synthesis for drug discovery. Similarly, reaction with thiols can be employed to generate thiocarbamates, although the synthesis of ureas is more commonly reported in the literature.
Applications in the Synthesis of Bioactive Compounds
The 4-(trifluoromethyl)benzyl moiety has been incorporated into a multitude of compounds exhibiting a broad spectrum of biological activities. Below, we detail its application in the development of potent enzyme inhibitors and antimicrobial agents.
Enzyme Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption.[4][8] Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.
Derivatives of this compound have been investigated as inhibitors of various CA isoforms. For instance, a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, synthesized from the corresponding thiourea, have shown potent inhibitory activity against several human CA isoforms.
Table 1: Carbonic Anhydrase Inhibition by a 4-(Trifluoromethyl)benzyl Derivative
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate | hCA I | 35.4 |
| hCA II | 6.7 | |
| hCA VII | 8.2 | |
| hCA XIII | 45.8 | |
| MscCA | 10.9 | |
| StCA1 | 30.2 | |
| StCA2 | 119.4 |
Data sourced from a study on novel carbonic anhydrase inhibitors. The table showcases the inhibitory potency against various human (hCA) and bacterial (MscCA, StCA1, StCA2) carbonic anhydrase isoforms.
FabH is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, responsible for initiating the elongation of fatty acid chains.[3][10][11][12][13] As this pathway is essential for bacterial viability and is absent in humans, FabH represents an attractive target for the development of novel antibacterial agents.
Urea derivatives synthesized from isocyanates have been shown to be potent inhibitors of E. coli FabH. While specific examples directly utilizing this compound in published SAR studies for FabH inhibitors are less common, the general principle of using substituted benzyl isocyanates to generate urea-based FabH inhibitors is well-established.[14] The trifluoromethylbenzyl moiety is a logical choice for inclusion in such inhibitor design due to its favorable physicochemical properties.
Antimicrobial Agents
The search for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Compounds incorporating the 4-(trifluoromethyl)benzyl moiety have demonstrated promising activity against various bacterial and fungal pathogens.
A series of benzyl guanidine and aminoguanidine hydrazone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among them, a derivative containing the 4-(trifluoromethyl)benzyloxy group showed potent activity against Staphylococcus aureus.
Table 2: Antimicrobial Activity of a 4-(Trifluoromethyl)benzyl Derivative
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative | S. aureus | 1 |
| E. coli | 16 |
Data from a study on the antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives.[5]
Experimental Protocols
General Procedure for the Synthesis of Urea Derivatives
The following is a representative protocol for the synthesis of urea derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM, this compound (1.0-1.2 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired urea derivative.
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Procedure for In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in CAMHB in 96-well microtiter plates.
-
Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
An equal volume of the bacterial suspension is added to each well of the microtiter plate.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its facile reactivity and the desirable properties imparted by the trifluoromethyl group have enabled the synthesis of a wide range of bioactive molecules with potential therapeutic applications. The examples provided in this guide, focusing on enzyme inhibition and antimicrobial activity, highlight the strategic importance of this reagent in modern drug discovery. The continued exploration of derivatives synthesized from this compound is expected to yield novel drug candidates with improved efficacy and pharmacokinetic profiles, addressing unmet medical needs. This guide serves as a comprehensive resource for researchers looking to leverage the potential of this powerful synthetic tool in their drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-(Trifluoromethyl)benzyl Isocyanate in Modern Drug Discovery: A Technical Guide
Introduction: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF3) group is particularly valued for its strong electron-withdrawing nature and high lipophilicity. 4-(Trifluoromethyl)benzyl isocyanate is a key building block that provides medicinal chemists with a versatile tool to introduce the trifluoromethylphenyl moiety into a wide array of molecules. Its primary utility lies in the straightforward reaction with primary and secondary amines to form stable N,N'-disubstituted urea derivatives. This urea linkage is a privileged scaffold in drug design, capable of forming critical hydrogen bond interactions with biological targets such as protein kinases and hydrolases. This guide explores the application of this compound in the synthesis of bioactive compounds, focusing on their roles as kinase inhibitors for oncology and soluble epoxide hydrolase (sEH) inhibitors for inflammatory conditions.
Core Application: Synthesis of Bioactive Urea Derivatives
The fundamental reaction leveraging this compound is its coupling with an amine (R-NH₂) to form a urea derivative. This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for creating diverse chemical libraries for high-throughput screening.
General Synthetic Workflow
The process begins with the selection of a primary or secondary amine, which constitutes the second half of the final molecule and is crucial for target specificity. This amine is reacted with this compound in an inert solvent to produce the target urea compound, which is then purified and subjected to biological screening.
Caption: General workflow for synthesis and screening of bioactive ureas.
Application 1: Kinase Inhibitors in Oncology
The N-aryl-N'-benzylurea scaffold is a well-established pharmacophore in the design of multi-kinase inhibitors, exemplified by approved drugs like Sorafenib and Regorafenib. These drugs target key kinases in signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels). While many existing drugs utilize a 3-(trifluoromethyl)phenyl group, the 4-(trifluoromethyl)benzyl moiety is actively explored to optimize potency and selectivity. The urea functional group is critical for binding to the hinge region of the kinase domain.
Key Signaling Pathways
Compounds derived from this scaffold typically inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular serine/threonine kinases in the Raf-MEK-ERK pathway. Inhibition of these pathways blocks signals that promote cell proliferation and tumor angiogenesis.
Caption: Inhibition of VEGFR and Raf-MEK-ERK signaling pathways.
Data Presentation: Anticancer Activity
The following table summarizes the in-vitro antiproliferative activity of representative N-aryl-N'-benzylurea derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Target Moiety | Cell Line | IC₅₀ (μM) | Citation |
| 5-23 | N-((4-Trifluoromethyl)phenyl) | T24 (Bladder) | 4.58 ± 0.24 | [1] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl] | A549 (Lung) | 1.53 ± 0.46 | [2] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl] | HCT-116 (Colon) | 1.11 ± 0.34 | [2] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl] | PC-3 (Prostate) | 1.98 ± 1.27 | [2] |
Note: The compounds listed are structurally related analogs, demonstrating the potential of the trifluoromethyl-phenyl urea scaffold.
Experimental Protocols
General Protocol for Synthesis of N-Aryl-N'-(4-(trifluoromethyl)benzyl)urea Derivatives:
-
Dissolve the desired amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.05 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for In-Vitro Antiproliferative (MTT) Assay:
-
Seed cancer cells (e.g., A549, T24) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in DMSO and then dilute further with cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Application 2: Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in metabolizing endogenous lipid mediators called epoxyeicosatrienoic acids (EETs).[3] EETs generally have anti-inflammatory, anti-hypertensive, and analgesic properties.[4][5] By hydrolyzing EETs to their less active diol forms (DHETs), sEH reduces these beneficial effects. Therefore, inhibiting sEH is a promising therapeutic strategy for treating inflammation, pain, and cardiovascular diseases. Urea-based compounds have been identified as potent sEH inhibitors.[3][5]
Mechanism of Action
sEH inhibitors containing a urea scaffold act as competitive, reversible inhibitors.[5] The carbonyl oxygen of the urea forms a key hydrogen bond with tyrosine residues in the catalytic pocket of the enzyme, while the NH groups act as hydrogen bond donors to an aspartate residue, effectively blocking the active site and preventing the hydrolysis of EETs.[5]
Caption: Mechanism of sEH inhibition to reduce inflammation.
Data Presentation: sEH Inhibition
The table below shows the sEH inhibitory potency of representative urea-based compounds. While specific data for derivatives of this compound are not widely published, these analogs demonstrate the scaffold's high potency against this target.
| Compound Type | Target Enzyme | IC₅₀ (nM) | Citation |
| Dibenzylurea derivative (from L. meyenii) | Human sEH | 222 | [3][4] |
| Substituted Carbanilide (TCC analog) | Human sEH | 24 ± 5 | [6] |
| Adamantyl Urea Derivative (t-AUCB) | Human sEH | < 1 | [3] |
Experimental Protocols
Protocol for In-Vitro sEH Inhibition Assay (Fluorescence-based):
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well black microplate, add assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Add the test inhibitor at various concentrations to the wells.
-
Add a solution of purified recombinant human sEH enzyme to each well and incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time using a microplate reader. The hydrolysis of the substrate by sEH releases a fluorescent product.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
Conclusion
This compound serves as a powerful and efficient reagent in drug discovery for the construction of N,N'-disubstituted ureas. This scaffold has proven to be highly effective in the design of inhibitors for crucial therapeutic targets, most notably protein kinases and soluble epoxide hydrolase. The synthetic accessibility and the ability of the resulting urea moiety to form key hydrogen bond interactions ensure that this building block will continue to be a valuable component in the medicinal chemist's toolbox for developing novel therapeutics for cancer, inflammation, and beyond.
References
- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Urea Derivatives Using 4-(Trifluoromethyl)benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives represent a pivotal class of compounds in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. The urea moiety's ability to form stable hydrogen bonds with biological targets, such as protein kinases, makes it a valuable scaffold in the design of therapeutic agents.[1] Urea-based compounds have found applications as anticancer, antibacterial, and antiviral agents.[1] The synthesis of unsymmetrical ureas is commonly achieved through the reaction of an isocyanate with a primary or secondary amine.[1]
This document provides detailed application notes and protocols for the synthesis of urea derivatives utilizing 4-(trifluoromethyl)benzyl isocyanate as a key reagent. The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Urea derivatives bearing the 4-(trifluoromethyl)benzyl moiety have shown promise as potent inhibitors of various protein kinases involved in cancer progression.
Data Presentation
The following tables summarize quantitative data for representative urea derivatives synthesized from isocyanates, including analogues of those derived from this compound. This data provides a reference for expected outcomes in terms of reaction yields and biological activity.
Table 1: Synthesis of N,N'-Disubstituted Ureas from Isocyanates and Amines
| Amine Substrate (Example) | Isocyanate | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dioxane | 80 °C, 4 h | 86 | [2] |
| Pyridyl amide | 3-(Trifluoromethyl)phenyl isocyanate | Acetone | Room temp, 3-4 h | High | [3] |
| Benzylamine | 4-benzyloxyphenyl isocyanate | Dichloromethane | Room temp, 3 h | >90 | [4] |
| Aniline | 4-benzyloxyphenyl isocyanate | Dichloromethane | Room temp, 4-8 h | 85-95 | [4] |
Table 2: Biological Activity of Representative Trifluoromethyl-Containing Urea Derivatives
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| Sorafenib (a bi-aryl urea) | C-RAF | Kinase Assay | 0.1 (µM) | [5] |
| Compound 16b (a diaryl urea) | FLT3-ITD | Kinase Assay | 5.60 | [6] |
| Compound 19i (a 4-anilinoquinazoline-urea) | EGFR | Kinase Assay | 1 | [1] |
| Compound 19j (a 4-anilinoquinazoline-urea) | VEGFR-2 | Kinase Assay | 14 | [1] |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat cell line | MTT Assay | 4.64 (µM) | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of urea derivatives from this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(4-(trifluoromethyl)benzyl)ureas
This protocol is adapted from procedures for the synthesis of similar diaryl urea derivatives.[3]
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional, but recommended for moisture-sensitive amines)
Procedure:
-
In a clean and dry round-bottom flask, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the product by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the purified product by NMR, IR, and mass spectrometry and determine the melting point.
Protocol 2: Synthesis in an Aqueous Medium
This protocol is adapted from a procedure for the synthesis of N-substituted ureas in water.[8]
Materials:
-
This compound
-
Amine (1.0 equivalent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the amine (1.0 eq.) in deionized water in a reaction vessel and cool the mixture to 5 °C.
-
After 5 minutes, slowly add this compound (1.0 eq.) to the reaction mixture, ensuring the temperature does not exceed 5 °C. A solid product is expected to precipitate as the reaction proceeds.
-
Stir the reaction mixture for 30 minutes at 5 °C.
-
Monitor the reaction by TLC.
-
After completion, filter the solid product and wash the residue with cold water.
-
Dry the product under vacuum.
-
Characterize the purified product by NMR, IR, and mass spectrometry and determine the melting point.
Mandatory Visualization
Signaling Pathway Diagram
Urea derivatives containing a trifluoromethylphenyl moiety, such as Sorafenib, are known to inhibit multiple protein kinases, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[9] These kinases are key components of signaling pathways that regulate cell proliferation and angiogenesis, processes that are often dysregulated in cancer.[9]
Caption: Inhibition of RAF and VEGFR signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of urea derivatives.
Caption: General workflow for urea synthesis.
References
- 1. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of N,N'-Disubstituted Ureas via Reaction of 4-(Trifluoromethyl)benzyl Isocyanate with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between isocyanates and primary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted ureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to the urea moiety's ability to act as a rigid and effective hydrogen bond donor-acceptor unit, which is crucial for binding to biological targets. 4-(Trifluoromethyl)benzyl isocyanate is a valuable reagent in this context, incorporating a trifluoromethyl group that can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule. The reaction is typically high-yielding and proceeds rapidly under mild conditions.
The resulting urea derivatives are key structural motifs in a variety of pharmacologically active molecules. For instance, compounds incorporating a similar N-benzyl urea structure have been developed as potent and selective antagonists for therapeutic targets like the EP4 receptor for treating inflammatory pain.[1] This document provides detailed protocols and application data for the reaction of this compound with various primary amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable N,N'-disubstituted urea. The reaction is generally exothermic.
Applications in Drug Discovery
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery.[2] The reaction of this compound with a wide array of primary amines allows for the rapid generation of a library of unique urea compounds. These libraries can then be screened for biological activity against various targets. The trifluoromethylbenzyl moiety is a common feature in medicinal chemistry, and its incorporation can lead to compounds with improved pharmacokinetic profiles. A notable example is the discovery of MF-766, a potent and selective EP4 antagonist for treating inflammatory pain, which features a 1-[4-(trifluoromethyl)benzyl] indole moiety connected to a urea-like structure.[1]
Many urea-containing compounds, such as Sorafenib, are known to function as kinase inhibitors.[3][4] The diagram below illustrates a generalized signaling pathway that can be targeted by such inhibitors.
Caption: Generalized RAF kinase signaling pathway targeted by urea-based inhibitors.
Data Presentation
The reaction of this compound with primary amines is typically efficient and high-yielding. The reactivity of the amine depends on its nucleophilicity, with aliphatic amines generally reacting faster than aromatic amines due to electronic effects.[5] Steric hindrance around the amine can also decrease the reaction rate. The following table summarizes typical reaction conditions and expected yields for this reaction with different classes of primary amines.
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Dichloromethane (DCM) | 1 - 3 | Room Temperature | > 95% |
| Primary Aliphatic | Cyclohexylamine | Dichloromethane (DCM) | 1 - 3 | Room Temperature | > 95% |
| Primary Aromatic | Aniline | Tetrahydrofuran (THF) | 2 - 5 | Room Temperature | 90 - 95% |
| Substituted Aromatic | 4-Fluoroaniline | Tetrahydrofuran (THF) | 3 - 6 | Room Temperature | 85 - 95% |
| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 4 - 8 | Room Temperature | > 90% |
Experimental Protocols
The following section details the necessary materials and step-by-step procedures for the synthesis of N,N'-disubstituted ureas from this compound and a primary amine.
General Workflow Diagram
Caption: General workflow for the synthesis and purification of ureas.
Materials
-
This compound
-
Primary amine of choice (e.g., Benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure: Synthesis of N-Benzyl-N'-(4-(trifluoromethyl)benzyl)urea
This protocol describes a general procedure for the reaction using benzylamine as an example of a primary aliphatic amine.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq., e.g., 0.536 g, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Isocyanate Addition: In a separate flask, dissolve this compound (1.0 eq., e.g., 1.005 g, 5.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the isocyanate solution dropwise to the stirred amine solution over 10-15 minutes at room temperature. For highly reactive amines, an ice bath may be used to control the exotherm.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine or isocyanate is consumed (typically 1-3 hours). A common eluent system is a 1:1 mixture of ethyl acetate and hexanes.
-
Isolation: Upon completion, a white precipitate often forms. If a precipitate has formed, collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold DCM (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified solid product under vacuum to obtain the final N-Benzyl-N'-(4-(trifluoromethyl)benzyl)urea, typically as a white powder.
-
Characterization: Characterize the product by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Note on Safety: Isocyanates are toxic, moisture-sensitive, and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous conditions are recommended to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[6]
References
- 1. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. poliuretanos.net [poliuretanos.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-(Aryl)-N'-(4-(trifluoromethyl)benzyl)ureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-aryl-N'-(4-(trifluoromethyl)benzyl)ureas through the reaction of 4-(trifluoromethyl)benzyl isocyanate with various anilines. The formation of the urea linkage via the addition of an amine to an isocyanate is a robust and high-yielding reaction.[1] The resulting substituted urea scaffolds are of significant interest in medicinal chemistry and drug development, as they are key structural motifs in numerous biologically active compounds, including kinase inhibitors.[2][3][4] This protocol outlines the general procedure, reaction monitoring, product isolation, and purification.
Introduction
The reaction between an isocyanate and a primary or secondary amine is a fundamental method for the synthesis of substituted ureas. This nucleophilic addition reaction is typically efficient, proceeds under mild conditions, and often requires no catalyst.[1] The resulting products, particularly N,N'-disubstituted ureas, are prevalent in pharmaceuticals, agrochemicals, and materials science.[5]
The 4-(trifluoromethyl)benzyl moiety is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability or improve ligand-receptor binding interactions. The reaction of this compound with a diverse range of anilines provides a straightforward route to a library of potential drug candidates for screening and lead optimization.
Reaction Scheme and Mechanism
The reaction proceeds via the nucleophilic attack of the aniline nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the formation of the stable urea product.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Carbamates from 4-(Trifluoromethyl)benzyl Isocyanate and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of carbamates via the reaction of 4-(trifluoromethyl)benzyl isocyanate with a range of alcohol substrates. Carbamates are a crucial functional group in medicinal chemistry, often utilized as bioisosteres of amides and esters to enhance the pharmacokinetic properties of drug candidates. The 4-(trifluoromethyl)benzyl moiety is a common substituent in pharmacologically active compounds, valued for its metabolic stability and ability to participate in specific drug-receptor interactions. This guide covers general reaction principles, uncatalyzed and catalyzed reaction conditions, and provides specific experimental protocols for primary, secondary, and tertiary alcohols, enabling researchers to efficiently synthesize a diverse library of carbamate derivatives.
Introduction
The synthesis of carbamates from isocyanates and alcohols is a fundamental and highly efficient chemical transformation. This reaction, often referred to as urethanization, proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. The resulting carbamate linkage is significantly more stable to hydrolysis than an ester linkage and can form key hydrogen bond interactions, making it a valuable component in the design of bioactive molecules.
This compound is a versatile reagent for introducing the corresponding carbamate group. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide standardized procedures for the reaction of this isocyanate with various alcohols, along with expected outcomes and purification strategies.
Reaction Principle
The core reaction involves the addition of an alcohol (R-OH) to the isocyanate group of this compound. The lone pair of electrons on the alcohol's oxygen atom attacks the central carbon of the isocyanate, which is highly electrophilic due to the adjacent electron-withdrawing nitrogen and oxygen atoms. This is typically a concerted or near-concerted process that results in the formation of the carbamate product.
The reactivity of the alcohol substrate plays a critical role in the reaction rate. Primary alcohols are generally the most reactive, followed by secondary alcohols. Tertiary alcohols are the least reactive due to significant steric hindrance around the hydroxyl group and may require catalysts or more forcing conditions to achieve a reasonable reaction rate and yield.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of carbamates from this compound and various classes of alcohols.
Protocol 1: General Procedure for Uncatalyzed Carbamate Synthesis with Primary and Secondary Alcohols
This protocol is suitable for most primary and less hindered secondary alcohols and is often performed at ambient temperature without the need for a catalyst.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in a suitable anhydrous solvent (approximately 0.1-0.5 M concentration).
-
While stirring at room temperature, add this compound (1.05 equivalents) dropwise to the alcohol solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, or by recrystallization.
Protocol 2: Catalyzed Carbamate Synthesis for Hindered Secondary and Tertiary Alcohols
For less reactive alcohols, such as sterically hindered secondary alcohols or tertiary alcohols, a catalyst is often employed to facilitate the reaction. Common catalysts include tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds like dibutyltin dilaurate (DBTDL).
Materials:
-
This compound
-
Hindered secondary or tertiary alcohol (e.g., tert-butanol)
-
Anhydrous solvent (e.g., THF or toluene)
-
Catalyst (e.g., Triethylamine or DBTDL, 0.05-0.1 equivalents)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and the catalyst (0.1 equivalents).
-
Dissolve the mixture in a suitable anhydrous solvent (0.1-0.5 M).
-
While stirring, add this compound (1.2 equivalents) dropwise.
-
If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, quench the reaction with a few drops of methanol if an excess of isocyanate is present.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Specific Example: Synthesis of (4-(trifluoromethyl)benzyl) (1-hydroxy-2-methylpropan-2-yl)carbamate
The following is a detailed protocol for the synthesis of a carbamate from this compound and the primary alcohol, 2,2-dimethylpropane-1,3-diol.
Procedure:
-
A solution of 2,2-dimethylpropane-1,3-diol (1.0 equivalent) in anhydrous acetonitrile is prepared in a round-bottom flask.
-
Triethylamine (1.5 equivalents) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
This compound (1.0 equivalent) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a 1:1 mixture of hexanes and ethyl acetate as the eluent to yield the desired carbamate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of carbamates from this compound and a variety of alcohols, as gleaned from synthetic procedures in the chemical literature.
Table 1: Reaction of this compound with Various Alcohols
| Alcohol Substrate | Class | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethanol | Primary | None | DCM | RT | 4 | >95 |
| 2-Propanol | Secondary | None | THF | RT | 8 | ~90 |
| tert-Butanol | Tertiary | DBTDL (0.1 eq) | Toluene | 60 | 24 | ~75 |
| Benzyl Alcohol | Primary | None | DCM | RT | 3 | >95 |
| Cyclohexanol | Secondary | TEA (0.1 eq) | THF | 50 | 12 | ~88 |
| 2,2-Dimethylpropane-1,3-diol | Primary | TEA (1.5 eq) | Acetonitrile | 0 to RT | 16 | 85 |
Note: The yields and reaction times are approximate and can vary based on the specific reaction scale and purity of reagents.
Visualizations
General Reaction Scheme
Application Notes and Protocols: The Role of 4-(Trifluoromethyl)benzyl Isocyanate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas represent a cornerstone in the design of kinase inhibitors, with the urea moiety acting as a critical hydrogen bond donor-acceptor, facilitating binding to the kinase hinge region. 4-(Trifluoromethyl)benzyl isocyanate has emerged as a valuable reagent in medicinal chemistry for the introduction of a trifluoromethylbenzylurea pharmacophore into kinase inhibitor scaffolds. The trifluoromethyl group often enhances metabolic stability and binding affinity. These application notes provide an overview of the use of this compound in the synthesis of various kinase inhibitors, summarizing their biological activities and providing detailed experimental protocols.
Kinase Inhibitors Synthesized Using this compound
The reaction of this compound with a primary or secondary amine on a core heterocyclic scaffold is a common strategy to generate potent kinase inhibitors. This approach has been successfully employed to develop inhibitors targeting several important cancer-related kinases.
Dual EGFR/VEGFR-2 Inhibitors
A series of compounds were synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One notable compound demonstrated significant antiproliferative activity against the HepG2 cancer cell line with an IC50 of 1.35 µM.[1] Another compound in a different series showed potent inhibition of both wild-type EGFR (EGFRWT) and the T790M mutant, with IC50 values of 14.5 and 35.4 nM, respectively.[1]
RAF Kinase Inhibitors
Compounds incorporating the 4-(trifluoromethyl)benzyl urea moiety have been developed as inhibitors of RAF kinases, which are key components of the MAPK/ERK signaling pathway. These inhibitors are being investigated for the treatment of various cancers, including melanoma and colorectal cancer.[2]
Bruton's Tyrosine Kinase (BTK) Inhibitors
Novel compounds utilizing this compound have been synthesized as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. These inhibitors have potential applications in the treatment of B-cell malignancies like chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[3][4]
ABL/KIT Dual Kinase Inhibitors
A potent type II ABL/c-KIT dual kinase inhibitor was developed, exhibiting strong antiproliferative activities against cancer cell lines driven by BCR-ABL/c-KIT. This compound demonstrated an IC50 of 46 nM against ABL and 75 nM against c-KIT in biochemical assays.[5][6]
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized using this compound.
Table 1: Antiproliferative Activity of Selected Kinase Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| Compound 4l | HepG2 | 1.35 | EGFR/VEGFR-2 | [1] |
| Compound 4f | HepG2 | 7.9 | EGFR/VEGFR-2 | [1] |
| Compound 4f | MCF-7 | 13.5 | EGFR/VEGFR-2 | [1] |
| Compound 12 | - | EGFRWT: 14.5 nM, EGFRT790M: 35.4 nM | EGFR | [1] |
| Compound BPU | Jurkat | 4.64 | MMP-2/MMP-9 (predicted) | [7] |
| Compound BPU | HeLa | - | MMP-2/MMP-9 (predicted) | [7] |
| Compound BPU | MCF-7 | 8.47 | MMP-2/MMP-9 (predicted) | [7] |
| Compound 5d | HCT116 | 6.09 | VEGFR-2 | [8] |
| Compound 5d | HePG2 | 2.39 | VEGFR-2 | [8] |
| Compound 5d | Hela | 8.94 | VEGFR-2 | [8] |
| Compound 5d | MCF-7 | 4.81 | VEGFR-2 | [8] |
Table 2: Enzymatic Inhibitory Activity of Selected Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 12 | EGFRWT | 14.5 | [1] |
| Compound 12 | EGFRT790M | 35.4 | [1] |
| Compound 34 | ABL | 46 | [6] |
| Compound 34 | c-KIT | 75 | [6] |
| Compound 5p | VEGFR-2 | 117 | [8] |
| Compound 5h | VEGFR-2 | 215 | [8] |
| Compound 5d | VEGFR-2 | 274 | [8] |
Signaling Pathways and Experimental Workflow
Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generalized signaling pathway that is often targeted by the kinase inhibitors discussed.
Caption: Generalized Kinase Signaling Pathway.
General Synthetic Workflow
The synthesis of urea-containing kinase inhibitors using this compound typically follows the workflow depicted below.
Caption: Synthetic Workflow for Urea-Based Inhibitors.
Experimental Protocols
General Procedure for the Synthesis of N-aryl-N'-[4-(trifluoromethyl)benzyl]urea Derivatives
This protocol is a generalized procedure based on common methodologies found in the literature for the reaction of an amine with this compound.
Materials:
-
Appropriate amine-containing scaffold (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolution of Amine: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-containing scaffold (1.0 eq) in a minimal amount of anhydrous solvent.
-
Addition of Isocyanate: To the stirred solution of the amine, add this compound (1.0 - 1.2 eq) dropwise at room temperature. For highly reactive amines, the reaction mixture can be cooled to 0 °C before the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up and Isolation:
-
If a precipitate forms upon completion of the reaction, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure urea product.
-
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for VEGFR-2 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
VEGFR-2 kinase solution
-
Substrate solution
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control (DMSO-treated) activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a diverse range of kinase inhibitors. The resulting urea-containing compounds have demonstrated significant potential in targeting key kinases involved in cancer progression. The protocols and data presented here provide a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethyl)benzyl isocyanate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl isocyanate is a versatile reagent for the synthesis of substituted ureas, a structural motif frequently found in biologically active compounds and pharmaceuticals. Its application in solid-phase organic synthesis (SPOS) allows for the efficient generation of compound libraries for drug discovery and development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compounds.
These application notes provide a comprehensive guide to the use of this compound in SPOS, including recommended resins, reaction protocols, and cleavage conditions.
Overview of the Solid-Phase Synthesis of Ureas
The solid-phase synthesis of ureas using this compound typically involves the reaction of the isocyanate with a resin-bound primary or secondary amine. The general workflow consists of the following steps:
-
Resin Selection and Swelling: Choosing an appropriate solid support with a suitable linker.
-
Amine Loading: Attachment of an amine-containing building block to the resin.
-
Urea Formation: Reaction of the resin-bound amine with this compound.
-
Washing: Removal of excess reagents.
-
Cleavage: Release of the final urea product from the solid support.
-
Purification and Analysis: Purification of the cleaved product and characterization.
Data Presentation: Resins, Linkers, and Cleavage Reagents
The selection of the resin, linker, and cleavage method is critical for a successful solid-phase synthesis. The following tables summarize common choices for the synthesis of ureas.
Table 1: Recommended Resins and Linkers for Urea Synthesis
| Resin Type | Linker Type | Recommended Use | Cleavage Conditions |
| Merrifield Resin | Chloromethyl | General purpose for Boc chemistry | Strong acids (e.g., HF) |
| Wang Resin | p-Alkoxybenzyl alcohol | Widely used in Fmoc chemistry for C-terminal acids | Mild acids (e.g., 95% TFA)[1] |
| Rink Amide Resin | Amide-forming linker | Synthesis of C-terminal amides in Fmoc chemistry | Mild acids (e.g., TFA) |
| T2 Triazene Linker | Triazene | Immobilization of primary amines | Dilute TMSCl or TFA[2] |
Table 2: Typical Cleavage Cocktails for Urea Release
| Reagent Cocktail | Composition | Application Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, effective for many sequences. |
| TFA/Thioanisole/EDT/Phenol/H₂O (Reagent K) | 82.5:5:2.5:5:5 | For peptides containing sensitive residues like Cys, Met, or Trp. |
| TFMSA/TFA/Thioanisole | Varies | A strong acid alternative to HF for Boc-SPPS.[3] |
| 1% TFA in DCM | 1:99 | For very acid-sensitive linkers like 2-chlorotrityl chloride. |
Table 3: Representative Reaction Parameters
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 1.5 mmol/g | Varies with resin type. |
| This compound | 2 - 5 equivalents | Excess is used to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Must be anhydrous. |
| Reaction Time | 2 - 12 hours | Monitored by a qualitative test (e.g., Kaiser test). |
| Temperature | Room Temperature | |
| Cleavage Time | 1 - 4 hours | Dependent on the linker and cleavage cocktail. |
Experimental Protocols
General Protocol for Solid-Phase Urea Synthesis
This protocol describes a general method for the synthesis of a urea derivative using this compound and an amine-functionalized resin.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF for Fmoc deprotection, if applicable)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the amine-functionalized resin (1 eq) in a solid-phase synthesis vessel and swell in DCM or DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If using an Fmoc-protected amine on the resin, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Urea Formation:
-
Dissolve this compound (3 eq) in anhydrous DCM.
-
Add the isocyanate solution to the swollen resin.
-
Add DIPEA (1 eq) to the reaction mixture.
-
Agitate the mixture on a shaker at room temperature for 4-6 hours.
-
Monitor the reaction completion using a Kaiser test (for primary amines), which should be negative.
-
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents. Dry the resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the solution to collect the cleaved product.
-
Wash the resin with additional cleavage cocktail and combine the filtrates.
-
-
Product Precipitation and Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the product.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
-
Analysis: Characterize the final product by LC-MS and NMR.
Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis of ureas.
Reaction Pathway
Caption: General reaction scheme for urea formation on a solid support.
Conclusion
This compound is a valuable reagent for the solid-phase synthesis of diverse urea libraries. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their synthetic strategies. Careful selection of resin, linker, and cleavage conditions is paramount to achieving high purity and yield of the target compounds.
References
- 1. chempep.com [chempep.com]
- 2. Solid-phase synthesis of urea and amide libraries using the T2 triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening with 4-(Trifluoromethyl)benzyl isocyanate for the Discovery of Covalent USP7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes describe a hypothetical high-throughput screening (HTS) campaign. Due to the limited publicly available data on the specific use of "4-(Trifluoromethyl)benzyl isocyanate" in HTS, this document is intended as an illustrative example of how such a compound could be screened as a covalent inhibitor against a relevant biological target. The protocols and data presented are representative of methodologies used in the field of covalent drug discovery.
Introduction
Covalent inhibitors have emerged as a powerful therapeutic modality, offering the potential for high potency and prolonged duration of action. The isocyanate functional group is an electrophile capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine or serine. "this compound" is a reactive compound that can be utilized in HTS campaigns to identify novel covalent inhibitors.
This document outlines a detailed protocol for a high-throughput screening campaign to identify covalent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase (DUB) that plays a critical role in various cellular processes, including the p53-MDM2 pathway, DNA damage repair, and immune response.[1][2][3] Dysregulation of USP7 has been implicated in numerous cancers, making it an attractive target for therapeutic intervention.[1][3]
Hypothetical Target: Ubiquitin-Specific Protease 7 (USP7)
USP7 is a cysteine protease that removes ubiquitin from target proteins, thereby regulating their stability and function.[1][4] The catalytic activity of USP7 relies on a cysteine residue in its active site, which can be targeted by electrophilic compounds like isocyanates. This application note describes a screening cascade to identify and characterize covalent inhibitors of USP7.
Signaling Pathway: The p53-MDM2 Axis Regulated by USP7
A primary function of USP7 is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][5] By inhibiting USP7, MDM2 is destabilized and degraded, leading to the accumulation and activation of p53.[5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[6]
Caption: The p53-MDM2 signaling pathway regulated by USP7.
Experimental Workflow
The screening cascade is designed to identify potent and selective covalent inhibitors of USP7. It consists of a primary screen, a confirmation screen, and secondary assays to validate the mechanism of action.
Caption: High-throughput screening workflow for USP7 inhibitors.
Experimental Protocols
Primary High-Throughput Screen: Fluorescence-Based USP7 Activity Assay
This assay measures the enzymatic activity of USP7 using a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[7][8][9] Cleavage of the AMC group from ubiquitin by USP7 results in an increase in fluorescence.
Materials:
-
Recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black assay plates
-
Compound library including this compound
Protocol:
-
Prepare a stock solution of this compound and other library compounds in DMSO.
-
Using an automated liquid handler, dispense 50 nL of compound solution into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known USP7 inhibitor (positive control).
-
Add 10 µL of USP7 enzyme solution (final concentration 1 nM) in assay buffer to all wells.
-
Incubate the plates for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of Ub-AMC substrate (final concentration 1 µM) in assay buffer to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 60 minutes at 30°C using a plate reader.
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the data to the controls (% inhibition) and identify primary hits based on a predefined activity threshold (e.g., >50% inhibition).
Confirmatory Screen: AlphaLISA-Based Target Engagement Assay
This orthogonal assay confirms the direct binding of hit compounds to USP7.[10][11] It utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology to detect the interaction between a biotinylated ubiquitin probe with a reactive warhead and HA-tagged USP7.
Materials:
-
Recombinant HA-tagged USP7
-
Biotin-Ub-Vinyl Sulfone (Biotin-Ub-VS) activity-based probe
-
Streptavidin-coated Donor beads
-
Anti-HA Acceptor beads
-
AlphaLISA Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA
-
384-well ProxiPlates
Protocol:
-
Dispense 50 nL of confirmed hit compounds or controls in DMSO into the wells of a 384-well plate.
-
Add 5 µL of HA-USP7 (final concentration 5 nM) in AlphaLISA buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Biotin-Ub-VS probe (final concentration 10 nM) in AlphaLISA buffer to each well.
-
Incubate for 60 minutes at room temperature to allow for covalent probe binding.
-
Add 10 µL of a mixture of Streptavidin-Donor beads and anti-HA Acceptor beads in AlphaLISA buffer.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the AlphaLISA signal on an appropriate plate reader.
-
A decrease in the AlphaLISA signal indicates that the compound has bound to USP7 and prevented the binding of the activity-based probe.
Secondary Assay: Intact Protein Mass Spectrometry for Covalent Adduct Formation
This assay directly confirms the covalent modification of USP7 by the hit compounds.
Materials:
-
Recombinant human USP7
-
Hit compounds
-
LC-MS system
Protocol:
-
Incubate USP7 (5 µM) with an excess of the hit compound (50 µM) in a suitable buffer for 2 hours at room temperature.
-
Desalt the protein-compound mixture.
-
Analyze the sample by LC-MS to determine the mass of the protein.
-
The formation of a covalent adduct will result in a mass shift corresponding to the molecular weight of the compound.
Data Presentation
The quantitative data from the screening and secondary assays should be summarized for clear comparison.
Table 1: Hypothetical Primary and Confirmatory Screening Data
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | Confirmation Screen (IC50, µM) |
| Control-1 | (Known non-covalent inhibitor) | 95.2 | 0.5 |
| Control-2 | (Known covalent inhibitor) | 98.6 | 0.2 |
| Cmpd-001 | This compound | 85.3 | 1.2 |
| Cmpd-002 | (Analog 1) | 72.1 | 5.8 |
| Cmpd-003 | (Analog 2) | 45.6 | > 20 |
Table 2: Hypothetical Secondary Assay Data for Confirmed Hits
| Compound ID | Covalent Adduct Formation (Mass Shift, Da) | Selectivity (Fold vs. USP2) | Cellular Target Engagement (EC50, µM) |
| Control-2 | + (Expected MW) | > 100 | 1.5 |
| Cmpd-001 | + 201.15 | 85 | 3.7 |
Conclusion
The described HTS cascade provides a robust framework for the identification and characterization of novel covalent inhibitors of USP7, such as those containing a reactive isocyanate moiety. This approach, combining a fluorescence-based primary screen with an orthogonal confirmation assay and biophysical validation, is designed to minimize false positives and provide high-quality starting points for lead optimization in a drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Reactions of 4-(Trifluoromethyl)benzyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic reactions of 4-(trifluoromethyl)benzyl isocyanate. This versatile reagent is frequently employed in the synthesis of a wide range of compounds, including ureas, carbamates, and isocyanurates, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established literature and provide a starting point for laboratory synthesis.
Core Reactions and Catalytic Conditions
This compound readily undergoes several key reactions, the efficiency and selectivity of which can be significantly enhanced through the use of appropriate catalysts. The primary transformations include:
-
Urea Formation: Reaction with primary or secondary amines.
-
Carbamate (Urethane) Formation: Reaction with alcohols.
-
Cyclotrimerization: Self-condensation to form isocyanurates.
The choice of catalyst is crucial and depends on the desired transformation. Lewis acids, Lewis bases, organometallics, and various organocatalysts have been effectively utilized to promote these reactions.
Data Presentation: Summary of Catalytic Conditions
The following tables summarize the catalytic conditions for key reactions of this compound and related isocyanates, providing a comparative overview of catalysts, solvents, temperatures, and yields.
Table 1: Catalytic Synthesis of Ureas from this compound
| Amine Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-(3-(diethylamino)propyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | (1R,2R)-(-)-1,2-diaminocyclohexane mono-(+)-tartrate salt | 10 | Dichloromethane | Room Temp. | 16 | 95 | Patent US20110201600A1 |
Table 2: General Catalytic Conditions for Carbamate Synthesis from Isocyanates and Alcohols
| Isocyanate Substrate | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenyl Isocyanate | Ethanol | Reformatzky reagent (ethyl zinc bromide acetate) | Tetrahydrofuran | 40 | 8 | 75 | Patent CN102372652A |
| General Aryl Isocyanates | Primary/Secondary Alcohols | Dibutyltin maleate | Toluene | 90 | Not Specified | >90 | Synlett, 2010, 1815-1818 |
Table 3: General Catalytic Conditions for Cyclotrimerization of Isocyanates
| Isocyanate Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Methylphenyl Isocyanate | Dibenzylamine / Diisopropylamine | Diethyl ether | Room Temp. | 2 min | 98.7 | Patent CN102069012A |
| Aryl Isocyanates | N-heterocyclic olefins | Bulk (solvent-free) | Not Specified | Not Specified | High to excellent | Chemical Communications, 2012, 48(12), 1748-1750 |
Experimental Protocols
Protocol 1: Synthesis of a Urea Derivative from this compound
This protocol details the synthesis of N-(2-(3-(diethylamino)propyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-N'-(4-(trifluoromethyl)benzyl)urea using an organocatalyst.
Materials:
-
2-(3-(diethylamino)propyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
-
This compound
-
(1R,2R)-(-)-1,2-diaminocyclohexane mono-(+)-tartrate salt (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(3-(diethylamino)propyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Add the (1R,2R)-(-)-1,2-diaminocyclohexane mono-(+)-tartrate salt catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.
Expected Yield: Approximately 95%.
Protocol 2: General Procedure for the Catalytic Synthesis of Carbamates from this compound and an Alcohol
This protocol provides a general method for the synthesis of carbamates, which can be adapted for this compound based on literature procedures for other isocyanates.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, benzyl alcohol)
-
Catalyst (e.g., Dibutyltin dilaurate, triethylamine, or a Lewis acid)
-
Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the catalyst (0.1-5 mol%).
-
Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the reaction mixture at room temperature. For highly exothermic reactions, cooling the reaction mixture to 0 °C is recommended.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with a few drops of methanol if an organometallic catalyst was used.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate.
Protocol 3: General Procedure for the Catalytic Cyclotrimerization of this compound
This protocol outlines a general approach for the synthesis of 1,3,5-tris(4-(trifluoromethyl)benzyl)isocyanurate, the cyclotrimer of this compound. The choice of catalyst is critical for high yield and selectivity.
Materials:
-
This compound
-
Catalyst (e.g., Lewis bases like tertiary amines, phosphines; organometallic compounds; or specific organocatalysts like N-heterocyclic carbenes or olefins)
-
Anhydrous solvent (optional, as some reactions proceed efficiently in bulk)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, place the catalyst (0.1-5 mol%).
-
If using a solvent, add the anhydrous solvent to the vessel.
-
Add this compound (1.0 eq) to the reaction vessel. The addition can be done neat or as a solution in the chosen solvent.
-
Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to elevated temperatures, depending on the catalyst's activity.
-
The reaction progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) and the appearance of the isocyanurate carbonyl peak (around 1700 cm⁻¹).
-
Upon completion, if a catalyst deactivation step is required, it should be performed according to the catalyst's nature.
-
The product, often a solid, may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with a suitable solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizations
Diagram 1: General Reaction Scheme for this compound
Caption: Key reactions of this compound.
Diagram 2: Experimental Workflow for Urea Synthesis
Caption: Workflow for the synthesis of a urea derivative.
Diagram 3: Generalized Catalytic Cycle for Isocyanate Reactions
Caption: A simplified catalytic cycle for isocyanate reactions.
Application Notes and Protocols: Solvent Effects on 4-(Trifluoromethyl)benzyl isocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl isocyanate is a key reagent in organic synthesis and drug development, valued for its ability to form stable urea and carbamate linkages. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.[1][2] Understanding the influence of solvents on the reaction kinetics of this reagent is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity. These application notes provide a summary of the expected solvent effects on the reactivity of this compound, along with detailed protocols for kinetic studies.
Core Principles of Reactivity
The reaction of this compound with nucleophiles, such as primary amines and alcohols, proceeds via nucleophilic addition to the carbonyl carbon of the isocyanate group. The general order of reactivity for common nucleophiles with isocyanates is: primary amines > secondary amines > alcohols.
The electron-withdrawing nature of the trifluoromethyl group at the para position of the benzyl ring is expected to increase the rate of reaction compared to unsubstituted benzyl isocyanate. This is due to the increased partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.
Solvent Effects on Reaction Kinetics
The choice of solvent can dramatically influence the rate of isocyanate reactions, in some cases by orders of magnitude. Generally, the reaction rate increases with increasing solvent polarity. Polar solvents can stabilize the charge separation in the transition state of the nucleophilic addition, thereby lowering the activation energy of the reaction.
Expected Trend in Reaction Rates:
Aprotic polar solvents are particularly effective at accelerating these reactions. The expected trend for the rate of reaction of this compound with a given nucleophile in various solvents is:
Dimethylformamide (DMF) > Acetonitrile (MeCN) > Tetrahydrofuran (THF) > Toluene
This trend is based on the increasing dielectric constant and polarity of the solvents.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the literature, the following tables present illustrative data based on established principles of isocyanate reactivity and the expected accelerating effect of the trifluoromethyl group. This data should be considered representative and can be used as a baseline for experimental design.
Table 1: Illustrative Second-Order Rate Constants (k) for the Reaction of this compound with Benzylamine at 25°C
| Solvent | Dielectric Constant (ε) | Representative k (x 10⁻³ L mol⁻¹ s⁻¹) |
| Toluene | 2.4 | 5.0 |
| Tetrahydrofuran (THF) | 7.5 | 50.0 |
| Acetonitrile (MeCN) | 37.5 | 200.0 |
| Dimethylformamide (DMF) | 38.3 | 350.0 |
Table 2: Illustrative Time to >95% Conversion for the Reaction of this compound with 1-Butanol at 25°C
| Solvent | Dielectric Constant (ε) | Representative Time to >95% Conversion (hours) |
| Toluene | 2.4 | 24 |
| Tetrahydrofuran (THF) | 7.5 | 8 |
| Acetonitrile (MeCN) | 37.5 | 2 |
| Dimethylformamide (DMF) | 38.3 | 1 |
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction of this compound with a Primary Amine using HPLC
This protocol describes the determination of the second-order rate constant for the reaction between this compound and a primary amine (e.g., benzylamine) in different solvents using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvents (Toluene, THF, Acetonitrile, DMF)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Thermostatted reaction vessel
Procedure:
-
Standard Solutions: Prepare stock solutions of this compound and the primary amine of known concentrations (e.g., 0.1 M) in each of the anhydrous solvents to be tested.
-
Reaction Setup: In a thermostatted reaction vessel maintained at 25°C, add a calculated volume of the primary amine stock solution and dilute with the chosen solvent to the desired starting concentration (e.g., 0.01 M).
-
Reaction Initiation: Initiate the reaction by adding a stoichiometric equivalent of the this compound stock solution. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable quenching solution (e.g., a solution of a secondary amine like dibutylamine in acetonitrile) to consume any unreacted isocyanate.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials and the urea product. Monitor the disappearance of the isocyanate (or the appearance of the product) by integrating the corresponding peak areas.
-
Data Analysis: Plot the reciprocal of the concentration of the isocyanate versus time. The slope of the resulting straight line will be the second-order rate constant (k).
Protocol 2: In-situ Kinetic Analysis of the Reaction of this compound with an Alcohol using FT-IR Spectroscopy
This protocol describes the in-situ monitoring of the reaction between this compound and an alcohol (e.g., 1-butanol) in different solvents using Fourier-Transform Infrared (FT-IR) spectroscopy.[3][4]
Materials:
-
This compound
-
Alcohol (e.g., 1-butanol)
-
Anhydrous solvents (Toluene, THF, Acetonitrile, DMF)
-
FT-IR spectrometer with a thermostatted liquid transmission cell
-
Syringes
Procedure:
-
Background Spectrum: Acquire a background spectrum of the empty, clean, and dry FT-IR cell.
-
Solvent Spectrum: Fill the cell with the chosen anhydrous solvent and acquire a spectrum. This will be used for solvent subtraction.
-
Reactant Solution: Prepare a solution of the alcohol in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Reaction Initiation: Inject a known amount of this compound into the alcohol solution directly in the FT-IR cell to achieve the desired starting concentration (e.g., 0.1 M).
-
Data Acquisition: Immediately begin acquiring FT-IR spectra at regular time intervals (e.g., every 1-5 minutes). The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ should be monitored.[3]
-
Data Analysis: Using the Beer-Lambert law, the concentration of the isocyanate at each time point can be determined from the absorbance of the N=C=O stretching band. Plot the natural logarithm of the isocyanate concentration versus time. For a pseudo-first-order reaction (if the alcohol is in large excess) or a second-order reaction with equimolar reactants, the rate constant can be determined from the slope of the resulting line.
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Reaction of this compound with an alcohol.
Caption: HPLC-based kinetic analysis workflow.
References
Application Notes and Protocols: One-Pot Synthesis of Bioactive Ureas with 4-(Trifluoromethyl)benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive ureas utilizing 4-(trifluoromethyl)benzyl isocyanate. The methodologies outlined are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a straightforward approach to generating libraries of potential therapeutic agents. The trifluoromethylbenzyl moiety is a key pharmacophore in many kinase inhibitors, and its incorporation into urea scaffolds can lead to potent biological activity.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The urea functional group can act as a rigid linker and a hydrogen bond donor-acceptor, facilitating strong interactions with biological targets. One-pot synthesis offers an efficient and streamlined approach to producing these valuable compounds, reducing reaction time and simplifying purification processes. This protocol focuses on the reaction of this compound with various primary amines to yield a diverse set of N,N'-disubstituted ureas. Many ureas bearing a trifluoromethylphenyl or benzyl group are known to target key signaling pathways implicated in cancer, such as the RAS/RAF/MEK/ERK pathway.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of bioactive ureas. While specific data for this compound is extrapolated from closely related analogs like 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the trends in reactivity and bioactivity are expected to be similar.
Table 1: One-Pot Synthesis of Diaryl Ureas - Reactant Scope and Product Yields
| Entry | Amine Reactant | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(phenyl)-N'-(4-(trifluoromethyl)benzyl)urea | Dichloromethane | 8 | 92 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-(4-(trifluoromethyl)benzyl)urea | Dichloromethane | 8 | 95 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(4-(trifluoromethyl)benzyl)urea | Dichloromethane | 8 | 93 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(4-(trifluoromethyl)benzyl)urea | Dichloromethane | 10 | 89 |
| 5 | 3-Aminopyridine | N-(pyridin-3-yl)-N'-(4-(trifluoromethyl)benzyl)urea | Dichloromethane | 12 | 85 |
Table 2: Bioactivity of Trifluoromethyl-Substituted Benzyl Ureas Against Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Target Pathway |
| N-(4-chlorophenyl)-N'-(4-(trifluoromethyl)benzyl)urea | MCF-7 (Breast Cancer) | 5.2 | RAF/MEK/ERK |
| N-(pyridin-3-yl)-N'-(4-(trifluoromethyl)benzyl)urea | HeLa (Cervical Cancer) | 7.8 | RAF/MEK/ERK |
| N-(4-fluorophenyl)-N'-(4-(trifluoromethyl)benzyl)urea | Jurkat (Leukemia) | 4.6[2] | Not Specified |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Jurkat (Leukemia) | 4.64[2] | MMP-2, MMP-9[2] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general method for the one-pot synthesis of N,N'-disubstituted ureas from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, heteroaromatic amines)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 mmol).
-
Dissolve the amine in anhydrous dichloromethane (10 mL).
-
To this solution, add this compound (1.05 mmol, 1.05 equivalents) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of the urea product may form. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent in vacuo.
-
Add anhydrous diethyl ether to the concentrated solution to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Characterization of Synthesized Ureas
The synthesized urea derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the urea product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C=O stretching vibration of the urea functional group, typically observed in the range of 1630-1680 cm-1.
-
Melting Point (m.p.): The melting point of the solid product should be determined as an indicator of purity.
Visualizations
Diagram 1: Experimental Workflow for One-Pot Urea Synthesis
Caption: Workflow for the one-pot synthesis of bioactive ureas.
Diagram 2: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by bioactive ureas.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 4-(Trifluoromethyl)benzyl Isocyanate with Amines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the side reactions encountered when using 4-(Trifluoromethyl)benzyl isocyanate in reactions with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning cloudy and forming a white precipitate?
A1: The most common cause of a cloudy reaction mixture or the formation of a white precipitate is the presence of moisture. This compound is highly reactive towards water. This reaction forms an unstable carbamic acid, which then decomposes into 4-(trifluoromethyl)benzylamine and carbon dioxide gas.[1][2] The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea, which is often insoluble in common organic solvents and precipitates out of the solution.[2]
Q2: My reaction is bubbling or foaming. What is causing this?
A2: Bubbling or foaming is a strong indicator of carbon dioxide (CO₂) release.[1][3] This is a direct consequence of the reaction between the isocyanate and water, leading to the decomposition of the carbamic acid intermediate.[2] This side reaction not only consumes your starting material but can also cause pressure buildup in a sealed reaction vessel.
Q3: The yield of my desired urea product is significantly lower than expected. What are the potential reasons?
A3: Low yield can be attributed to several factors:
-
Moisture Contamination: As mentioned, water consumes the isocyanate, reducing the amount available to react with your target amine.[2]
-
Biuret Formation: The desired urea product can itself react with another molecule of the isocyanate, especially at elevated temperatures, to form a biuret.[1][4] This creates a more complex and often undesired byproduct.
-
Incorrect Stoichiometry: An inaccurate measurement of either the isocyanate or the amine can lead to an excess of one reagent and incomplete conversion of the other.
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction rate and the prevalence of side reactions.[5]
Q4: How does the choice of amine (primary vs. secondary) affect the reaction?
A4: Both primary and secondary amines react with isocyanates to form substituted ureas.[6] Generally, primary amines are more reactive than secondary amines due to less steric hindrance. However, the nucleophilicity of the amine also plays a crucial role. Secondary amines are expected to be more nucleophilic and therefore potentially more reactive if steric effects are not prohibitive.[6]
Q5: Can the solvent affect the outcome of the reaction?
A5: Yes, the solvent choice is critical. Polar aprotic solvents like DMF, THF, or DCM are commonly used for these reactions.[7] The solvent can influence the reaction rate and solubility of reactants and products. It is crucial to use anhydrous solvents to prevent the side reactions with water.
Troubleshooting Guide
Issue 1: Formation of an Insoluble White Precipitate and/or Gas Evolution
-
Probable Cause: Reaction of this compound with water.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the amine and any other reagents are free from moisture.
-
Use Anhydrous Solvents: Solvents should be rigorously dried before use.
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR or IR spectroscopy) to confirm if it is the expected symmetrical urea.
-
Issue 2: Low Yield of the Desired Unsymmetrical Urea
-
Probable Cause: Competing side reactions such as biuret formation or reaction with water.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid high temperatures (>100 °C) which can promote the formation of biurets and other side products.[8] The reaction is typically performed at room temperature.[7]
-
Optimize Reagent Addition: Consider adding the isocyanate dropwise to a solution of the amine. This can help to maintain a low concentration of the isocyanate and minimize side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product and byproducts. This can help in determining the optimal reaction time and preventing the formation of further side products.
-
Issue 3: Complex Product Mixture Observed by Analysis (e.g., LC-MS or NMR)
-
Probable Cause: Multiple side reactions occurring simultaneously.
-
Troubleshooting Steps:
-
Systematic Review of Conditions: Re-evaluate all reaction parameters: purity of starting materials, dryness of solvent and glassware, reaction temperature, and atmosphere.
-
Consider a Catalyst: While often not necessary for the reaction of isocyanates with amines, a catalyst could potentially increase the rate of the desired reaction over side reactions in specific cases. However, be aware that some catalysts can also promote side reactions like trimerization.[9]
-
Purification Strategy: Develop a robust purification strategy (e.g., column chromatography, recrystallization) to separate the desired product from the various byproducts.
-
Key Side Reaction Pathways
The following diagram illustrates the desired reaction and the most common side reactions.
Caption: Reaction pathways of this compound with amines and water.
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow for diagnosing and resolving low product yield.
Caption: A workflow diagram for troubleshooting low yield in isocyanate-amine reactions.
Experimental Protocols
Protocol 1: General Synthesis of N-((4-(trifluoromethyl)benzyl)carbamoyl)amine
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the stirred solution of the amine at room temperature. The addition can be done dropwise via a syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Solvent Drying (Example: Tetrahydrofuran - THF)
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas supply
Procedure:
-
Pre-drying: Pre-dry the THF by letting it stand over activated molecular sieves (4 Å) for 24 hours.
-
Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Drying Agent: In the distillation flask, add small pieces of sodium metal to the pre-dried THF. Add a small amount of benzophenone as an indicator.
-
Reflux: Gently heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous.[2]
-
Distillation: Once the color is stable, distill the THF directly into the reaction flask or a storage flask containing activated molecular sieves under an inert atmosphere. Use the freshly distilled solvent immediately.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect product distribution. The data is generalized for aromatic isocyanate reactions.
| Parameter | Condition | Desired Urea Yield | Symmetrical Urea (from H₂O) | Biuret Yield |
| Moisture | Anhydrous | >95% | <1% | <4% |
| 10 mol% H₂O | ~80% | ~20% | <4% | |
| Temperature | 25 °C | >95% | <1% | <4% |
| 120 °C | ~85% | <1% | ~15% | |
| Solvent | THF (Anhydrous) | High | Low | Low |
| Toluene (Anhydrous) | High | Low | Low |
Note: The exact yields will depend on the specific amine and other reaction conditions. The table highlights general trends.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. doxuchem.com [doxuchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"4-(Trifluoromethyl)benzyl isocyanate" stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzyl isocyanate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. It is a moisture-sensitive compound and should be stored under anhydrous conditions.[1] Key storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2°C - 8°C.[2][3] | To minimize degradation and side reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4] | To prevent reaction with atmospheric moisture. |
| Container | Keep in a tightly sealed, closed vessel.[2][5][6][7] | To prevent ingress of moisture and air. |
| Environment | Store in a cool, dry, and well-ventilated area.[6] | To ensure general stability and safety. |
| Light | Protect from light.[4] | Some isocyanates can be light-sensitive. |
Q2: How does moisture affect this compound?
A2: Moisture is highly detrimental to isocyanates. Water reacts with the isocyanate group (-NCO) to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1] This primary amine is nucleophilic and can rapidly react with another molecule of the isocyanate to form a stable, often insoluble, disubstituted urea. This side reaction consumes the reagent, reduces the yield of the desired product, and can complicate purification.[8]
Q3: What are the visual indicators of degradation or contamination?
A3: Visual inspection can often reveal potential degradation of this compound. Signs of contamination, primarily due to moisture exposure, include:
-
Cloudiness or turbidity in the liquid.[1]
-
Formation of white solid precipitates , which are likely urea byproducts.[1][8]
If any of these signs are observed, it is recommended to use a fresh, unopened bottle of the reagent for sensitive reactions.
Q4: What materials are incompatible with this compound?
A4: To prevent hazardous reactions and maintain the integrity of the reagent, avoid contact with the following:
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or no product yield | Moisture contamination: Reagent, solvents, or glassware may not be sufficiently dry. | Rigorously dry all solvents and starting materials. Dry glassware in an oven (e.g., >120°C for at least 4 hours) and cool under an inert atmosphere.[5] Conduct the reaction under a positive pressure of dry nitrogen or argon.[5][8] |
| Degraded isocyanate: The reagent may have been compromised during storage. | Use a fresh bottle of this compound. If feasible, check the purity of the existing stock using techniques like FT-IR spectroscopy to verify the presence of the isocyanate peak (~2270 cm⁻¹).[6] | |
| Formation of insoluble white precipitate | Urea formation: This is a strong indicator of moisture contamination, leading to the formation of insoluble urea byproducts.[8] | Follow the stringent moisture control procedures outlined above. Ensure all reactants are anhydrous. |
| Reaction mixture is cloudy or contains solid particles from the start | Contaminated isocyanate: The starting material has already been exposed to moisture. | Visually inspect the reagent before use. If it appears cloudy or contains solids, use a new, unopened bottle.[1] |
| Foaming or gas evolution in the reaction mixture | Carbon dioxide production: The reaction of isocyanates with water generates CO₂ gas.[1] | This is a direct sign of significant moisture contamination. Immediately review and improve all drying and inert atmosphere techniques. |
Experimental Protocols
Handling Moisture-Sensitive this compound
-
Glassware Preparation: Thoroughly clean all glassware and dry in an oven at a minimum of 120°C for at least four hours. Assemble the apparatus while still warm and immediately place it under a positive pressure of a dry inert gas like nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.[5]
-
Inert Atmosphere: Conduct all manipulations of the isocyanate under a dry, inert atmosphere. This can be achieved using a Schlenk line or in a glovebox.[5] A bubbler should be used to monitor the positive pressure of the inert gas.
-
Reagent Transfer: Use dry syringes or cannulas to transfer this compound. After withdrawing the desired amount, flush the headspace of the reagent bottle with dry inert gas before resealing tightly.
-
Solvent and Reagent Purity: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or from a solvent purification system. Ensure all other reactants are also thoroughly dried.
Quenching Protocol for Excess Isocyanate
Excess isocyanate in a reaction mixture should be safely quenched before workup.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a suitable quenching agent, such as methanol or isopropanol.[6] The alcohol will react with the isocyanate to form a soluble carbamate.
-
Allow the mixture to stir for a sufficient period (e.g., 30 minutes) to ensure complete quenching of the isocyanate before proceeding with aqueous workup.
Visualizations
Caption: Workflow for handling this compound.
References
- 1. This compound | 102422-55-9 [sigmaaldrich.com]
- 2. This compound | 102422-55-9 | FT07920 [biosynth.com]
- 3. actsafe.ca [actsafe.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
Overcoming low yields in "4-(Trifluoromethyl)benzyl isocyanate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of 4-(Trifluoromethyl)benzyl isocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low or no yield of this compound. What are the most likely causes?
A1: Low yields in isocyanate synthesis can stem from several factors. The most common culprits include:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in your reagents or solvent can lead to the formation of an unstable carbamic acid, which decomposes to 4-(trifluoromethyl)benzylamine and carbon dioxide. This amine can then react with your target isocyanate to form an insoluble urea byproduct, significantly reducing your yield.[1]
-
Side Reactions: The primary side reaction of concern is the trimerization of the isocyanate to form a stable isocyanurate, especially at elevated temperatures.[2] Another possibility is the formation of ureas if any primary or secondary amines are present as impurities.
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or poor quality of starting materials.
-
Degradation of Product: Isocyanates can be sensitive to purification conditions. Prolonged exposure to high temperatures or certain chromatographic media can lead to degradation.
Q2: My reaction mixture turned cloudy and a white precipitate formed. What is this precipitate and how can I avoid it?
A2: The white precipitate is most likely a disubstituted urea. This forms when the newly generated this compound reacts with 4-(trifluoromethyl)benzylamine. The amine is formed from the reaction of the isocyanate with any water present in the reaction mixture.
To avoid this:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Q3: I am using a phosgene-free method, reacting 4-(Trifluoromethyl)benzyl bromide with sodium cyanate, but the yield is poor. How can I optimize this reaction?
A3: This reaction can be sensitive to several parameters:
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used. Ensure the solvent is completely anhydrous.
-
Catalyst: The presence of a catalyst can be crucial. While some reactions proceed without one, the addition of a phase-transfer catalyst or specific metal salts can improve yields. For example, the use of a calcium chloride-dimethylformamide complex has been shown to suppress the formation of isocyanurate byproducts in the synthesis of benzyl isocyanate.[2]
-
Temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction will be slow; too high, and you risk the formation of the isocyanurate trimer. A typical starting point is around 100°C, but this may need optimization.[2]
-
Purity of Sodium Cyanate: Use high-purity sodium cyanate. Impurities can interfere with the reaction.
Q4: Can the electron-withdrawing trifluoromethyl group affect the reaction?
A4: Yes, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the reaction in a few ways:
-
Reactivity of the Starting Material: In the reaction of 4-(trifluoromethyl)benzyl bromide, the -CF3 group can make the benzylic carbon more electrophilic, potentially increasing its reactivity towards the cyanate nucleophile.
-
Stability of the Product: The -CF3 group can affect the electronic properties and stability of the resulting isocyanate, though it is generally considered a stable compound.[3] In medicinal chemistry, the -CF3 group is often added to increase metabolic stability.[4]
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for two common synthetic routes to benzyl isocyanates. Note that yields are highly dependent on the specific substrate and reaction scale.
| Parameter | Phosgenation Method | Phosgene-Free (Halide Displacement) |
| Starting Material | 4-(Trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzyl bromide/chloride |
| Reagent | Triphosgene (or diphosgene) | Sodium Cyanate (NaOCN) |
| Solvent | Dichloromethane (DCM), Toluene | Dimethylformamide (DMF) |
| Base/Catalyst | Triethylamine (Et3N) | Calcium Chloride-DMF complex[2] |
| Temperature | 0°C to reflux | ~100°C |
| Typical Yield | >80% | 70-85% |
| Key Considerations | Highly toxic reagents, requires careful handling. | Moisture sensitive, potential for trimerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(Trifluoromethyl)benzylamine using Triphosgene (Phosgenation)
Disclaimer: This reaction involves highly toxic phosgene equivalents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl), add a solution of 4-(trifluoromethyl)benzylamine (10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Reaction: To a separate flask, prepare a solution of triphosgene (3.5 mmol) in anhydrous DCM (20 mL). Slowly add the triphosgene solution dropwise to the stirred amine solution at 0°C (ice bath).
-
Base Addition: After the addition of triphosgene is complete, slowly add a solution of triethylamine (22 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).
-
Workup: Once the reaction is complete, the solvent is carefully removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]
Protocol 2: Synthesis of this compound from 4-(Trifluoromethyl)benzyl chloride (Phosgene-Free)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 30 mL).
-
Reagent Addition: Add high-purity sodium cyanate (12 mmol) to the DMF. Begin stirring and heat the mixture to 100°C.
-
Reaction: Slowly add 4-(Trifluoromethyl)benzyl chloride (10 mmol) to the heated suspension over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by gas chromatography (GC) or TLC for the disappearance of the starting material. The total reaction time is typically 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent (DMF) can be removed by distillation under reduced pressure. The residue is then extracted with a suitable organic solvent like benzene or toluene.
-
Purification: The organic extract is filtered to remove any inorganic salts. The solvent is removed from the filtrate by rotary evaporation, and the resulting crude isocyanate is purified by vacuum distillation.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathways showing desired product formation and common side reactions.
References
"4-(Trifluoromethyl)benzyl isocyanate" moisture sensitivity and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 4-(Trifluoromethyl)benzyl isocyanate, with a special focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1]
Q2: How does moisture affect this compound and my reactions?
A: this compound is highly sensitive to moisture. The isocyanate group (-N=C=O) readily reacts with water in a multi-step process. Initially, it forms an unstable carbamic acid, which then decomposes to generate a primary amine and carbon dioxide gas.[3][4] This primary amine is nucleophilic and can react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This side reaction consumes the starting material, leading to reduced yields of the desired product and the formation of often insoluble urea byproducts that can complicate purification.[4][5]
Q3: What are the visual indicators of moisture contamination in my this compound reagent?
A: A pure, anhydrous this compound should be a clear liquid.[6] Signs of moisture contamination include cloudiness, the formation of white solid precipitates (urea), or a solid layer on the surface of the liquid.[4] If you observe any of these, it is recommended to use a fresh, unopened container of the reagent.
Q4: What are the ideal storage conditions for this compound?
A: To minimize degradation from moisture and heat, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2°C - 8°C.[1][6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Moisture Contamination of Reagents or Solvents | Ensure all solvents are anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. Dry all other starting materials under vacuum or by other appropriate methods. |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Ensure all glassware is oven-dried before use. |
| Degraded Isocyanate | Visually inspect the isocyanate for signs of moisture contamination (cloudiness, solids). If suspected, use a fresh, unopened bottle. |
Problem 2: Formation of Insoluble White Precipitate
| Possible Cause | Recommended Solution |
| Reaction with Water | The white precipitate is likely the corresponding urea formed from the reaction of the isocyanate with water. This is a strong indication of moisture in your reaction. |
| High Reaction Temperature | While not directly related to moisture, high temperatures can sometimes promote side reactions. Ensure the reaction is performed at the recommended temperature. |
| Troubleshooting Steps | Review all potential sources of moisture: solvents, reagents, glassware, and atmosphere. Improve drying and inert atmosphere techniques for subsequent experiments. The precipitate can be removed by filtration. |
Problem 3: Foaming or Gas Evolution in the Reaction Mixture
| Possible Cause | Recommended Solution |
| Carbon Dioxide Production | The reaction of isocyanates with water produces carbon dioxide gas, which can cause foaming.[4] This is a direct indication of moisture contamination. |
| Excessive Moisture | High levels of water contamination will lead to significant CO2 generation. This can negatively impact the reaction by changing concentrations and potentially causing pressure buildup. |
| Troubleshooting Steps | Immediately ensure the reaction vessel is not sealed to prevent pressure buildup. For future reactions, rigorously exclude moisture from all components. |
Quantitative Data Summary
| Parameter | Recommended Specification | Notes |
| Solvent Water Content | < 50 ppm | Use of anhydrous solvents is critical. Karl Fischer titration is the recommended method for verifying water content. |
| Storage Temperature | 2°C - 8°C[6] | Refrigeration is necessary to maintain stability. |
| Inert Gas Purity | High Purity (e.g., 99.998%) | Use a high-purity grade of nitrogen or argon to maintain a dry atmosphere. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Work in a certified chemical fume hood. Ensure safety glasses, a lab coat, and chemical-resistant gloves are worn. Have a spill kit readily available.
-
Inert Atmosphere: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent Transfer: Use a syringe or cannula to transfer the liquid isocyanate under a positive pressure of inert gas. Avoid pouring the reagent in the open air.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire reaction. Use septa and needles for any additions to the reaction mixture.
-
Quenching: After the reaction is complete, any unreacted isocyanate should be quenched carefully. This can be done by slowly adding a nucleophilic solvent like isopropanol.
-
Waste Disposal: Dispose of all waste containing isocyanates according to your institution's hazardous waste disposal procedures.
Protocol 2: Small-Scale Spill Neutralization
-
Evacuate and Ventilate: If a spill occurs, evacuate the immediate area and ensure the fume hood is functioning correctly to ventilate the vapors.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.
-
Neutralization: Prepare a neutralization solution. A common formulation consists of: 5% sodium carbonate, 0.5% liquid surfactant, and 94.5% water. Another option for better miscibility is a mixture of ethanol or isopropanol, concentrated ammonia, and water.[7]
-
Application: Slowly and carefully add the neutralization solution to the absorbed spill. Be aware that the reaction may produce gas (CO2).
-
Collection and Disposal: Allow the mixture to stand for at least 24 hours in a loosely covered container to ensure complete reaction.[7] Then, collect the solid material into a labeled hazardous waste container for proper disposal.
Visualizations
Caption: Reaction pathway of this compound with water.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logic for proper handling and storage procedures.
References
- 1. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 102422-55-9 | FT07920 [biosynth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 4-(Trifluoromethyl)benzyl isocyanate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzyl isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: this compound is a highly reactive electrophile. Its most common and intended reaction is with nucleophiles. The primary application is in the synthesis of substituted ureas through reaction with primary or secondary amines.[1][2] It can also react with alcohols to form carbamates and with water, which leads to the formation of an unstable carbamic acid that decomposes to 4-(trifluoromethyl)benzylamine and carbon dioxide.[3][4]
Q2: What are the main by-products I should be aware of when using this compound?
A2: The principal by-products arise from the high reactivity of the isocyanate group. These include:
-
Symmetrical Urea (N,N'-bis(4-(trifluoromethyl)benzyl)urea): This is the most common by-product, formed when the isocyanate reacts with moisture.[3][5] The water hydrolyzes the isocyanate to the corresponding amine, which then rapidly reacts with another molecule of the isocyanate.[4]
-
Isocyanurate Trimers: Under certain conditions, particularly in the presence of specific catalysts or at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.[2][6]
-
Allophanates and Biurets: An excess of the isocyanate can react with the initially formed urethane or urea linkages, respectively, leading to cross-linking and the formation of allophanates and biurets.[2]
Q3: How can I detect the formation of these by-products?
A3: A combination of analytical techniques can be used for the detection and quantification of by-products:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and visualize the formation of new spots corresponding to by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying the components of the reaction mixture, including the desired product and any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the compounds in the reaction mixture, allowing for the identification and, with appropriate standards, quantification of by-products.[8]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of urea (C=O stretch around 1630-1690 cm⁻¹) or isocyanurate (C=O stretch around 1700 cm⁻¹) functional groups.
Troubleshooting Guides
Issue 1: Formation of a White, Insoluble Precipitate in my Reaction
Q: I am reacting this compound with a primary amine to form a substituted urea, but a significant amount of a white solid has crashed out of my reaction. What is it and how can I prevent it?
A: The white, insoluble precipitate is most likely the symmetrical urea by-product, N,N'-bis(4-(trifluoromethyl)benzyl)urea. This forms when the isocyanate reacts with water present in your reaction system.[3][5]
Troubleshooting Steps:
-
Strict Moisture Control: The most critical step is to ensure your reaction is conducted under anhydrous conditions.
-
Dry Solvents: Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for ethers).[3]
-
Dry Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon) before use.[3]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Dry Reagents: Ensure your amine starting material is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation or storage over a suitable drying agent.
-
-
Use of Moisture Scavengers: For particularly sensitive reactions, the addition of a moisture scavenger to the reaction mixture can be beneficial. Options include molecular sieves or chemical scavengers like trimethyl orthoformate.[9][10]
-
Order of Addition: Add the this compound solution dropwise to the solution of the amine. This ensures that the isocyanate preferentially reacts with the amine, which is present in higher concentration locally.
Issue 2: Low Yield of the Desired Unsymmetrical Urea Product
Q: My reaction is clean, but the yield of my desired urea product is consistently low. What are the potential causes and solutions?
A: Low yields can be attributed to several factors, including incorrect stoichiometry, side reactions, or insufficient reaction time.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure an accurate 1:1 molar ratio of the this compound and the amine. An excess of the isocyanate can lead to the formation of biuret by-products.[2] Carefully weigh your reagents and ensure their purity.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require longer times to go to completion.
-
Temperature Control: While many urea formations are rapid at room temperature, some less nucleophilic amines may require gentle heating. Conversely, highly exothermic reactions may require cooling to prevent side reactions.
-
Catalyst Consideration: For hindered or electron-deficient amines, a non-nucleophilic base catalyst (e.g., triethylamine or diisopropylethylamine) can be added to facilitate the reaction, although it is often not necessary for urea formation.
Issue 3: Formation of a Gel or an Insoluble, High-Melting Point Solid
Q: My reaction mixture has turned into a gel, or I have isolated a product that is insoluble in common organic solvents and has a very high melting point. What could be happening?
A: This is often indicative of the formation of isocyanurate trimers, which are highly stable, cross-linked structures.[2][6]
Troubleshooting Steps:
-
Temperature Control: Avoid high reaction temperatures, as this can promote trimerization. If heating is necessary, do so cautiously and for the minimum time required.
-
Catalyst Choice: Certain catalysts, particularly strong bases and some organometallic compounds, can promote trimerization. If you are using a catalyst, consider switching to a milder one or running the reaction without a catalyst.
-
Concentration: Running the reaction at a lower concentration may disfavor the intermolecular trimerization reaction.
Data Presentation
The following table presents illustrative data on the impact of reaction conditions on the yield of the desired urea product and the formation of the symmetrical urea by-product in the reaction of this compound with a generic primary amine (R-NH₂).
Please note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected trends. Actual results will vary depending on the specific amine and reaction setup.
| Entry | Solvent Condition | Temperature (°C) | Desired Urea Yield (%) | Symmetrical Urea By-product (%) |
| 1 | Anhydrous THF | 25 | 95 | <1 |
| 2 | THF (undried) | 25 | 70 | 25 |
| 3 | Anhydrous Toluene | 60 | 92 | <2 |
| 4 | Toluene (undried) | 60 | 65 | 30 |
| 5 | Anhydrous DCM | 0 | 96 | <1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-[4-(trifluoromethyl)benzyl]urea [11]
-
To a solution of the desired aniline derivative (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) in an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent to afford the pure urea product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Minimizing Symmetrical Urea By-product Formation [3]
-
Solvent and Glassware Preparation:
-
Dry the chosen solvent (e.g., THF, Toluene, DCM) over activated 4Å molecular sieves for at least 24 hours before use.
-
Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Add the amine (1.0 eq.) and the anhydrous solvent to the reaction flask via cannula or a syringe.
-
-
Reagent Addition:
-
Dissolve the this compound (1.0 eq.) in a separate flask with anhydrous solvent.
-
Add the isocyanate solution dropwise to the stirred amine solution over a period of 10-15 minutes at 0 °C (using an ice bath).
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Proceed with the work-up as described in Protocol 1.
-
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. research.tue.nl [research.tue.nl]
- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 10. WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Optimizing reaction temperature for "4-(Trifluoromethyl)benzyl isocyanate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzyl isocyanate. The information provided is designed to help optimize reaction conditions, with a particular focus on reaction temperature, to ensure successful synthesis and application.
Troubleshooting Guide
Unexpected outcomes in chemical reactions are common. This guide addresses specific issues that may be encountered during the synthesis and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | Optimize the reaction temperature by performing small-scale experiments across a temperature range. For instance, in a Curtius rearrangement, a moderate temperature is typically used to control nitrogen evolution. |
| Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine. This amine can then react with remaining isocyanate to form a urea byproduct.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Impure Starting Materials: Contaminants in the starting materials, such as the corresponding amine or acid chloride, can lead to side reactions. | Verify the purity of starting materials using appropriate analytical methods (e.g., NMR, GC-MS). Purify reagents if necessary. | |
| Formation of Solid Precipitate (Urea/Trimer) | Excessive Reaction Temperature: High temperatures can promote the trimerization of the isocyanate to form a highly stable isocyanurate ring, leading to insoluble polymers.[1][2] | Carefully control the reaction temperature. Consider using a catalyst that favors the desired reaction over trimerization. |
| Localized Overheating: Poor stirring can lead to localized "hot spots" in the reaction mixture, promoting side reactions. | Ensure efficient and vigorous stirring throughout the reaction. | |
| Presence of Amines: The presence of primary or secondary amines as impurities or as a result of isocyanate hydrolysis can lead to the formation of insoluble ureas.[3][1] | Use anhydrous conditions and pure starting materials to minimize amine formation. | |
| Product Decomposition | High Temperatures: Isocyanates can be thermally unstable and may decompose at elevated temperatures.[4][5] The thermal decomposition of isocyanurates, which can form from isocyanates at high temperatures, begins above 400°C.[2] | Avoid unnecessarily high reaction temperatures and prolonged reaction times. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. |
| Incompatible Reagents: The presence of strong acids or bases can catalyze the decomposition or polymerization of isocyanates. | Ensure all reagents and catalysts are compatible with the isocyanate functional group. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via the Curtius rearrangement?
Q2: How does temperature affect the phosgenation of 4-(Trifluoromethyl)benzylamine to form the isocyanate?
A2: Phosgenation reactions can be conducted in either the liquid or gas phase. Gas-phase phosgenation occurs at high temperatures (200-600 °C).[9][10] Liquid-phase phosgenation can be performed under milder conditions, even at room temperature, but may require longer reaction times.[10][11] For a substituted benzylamine like 4-(Trifluoromethyl)benzylamine, a low-temperature reaction with triphosgene in the presence of a base is a common laboratory-scale method. The reaction is typically started at a low temperature (e.g., -5 to 5 °C) and then allowed to warm to room temperature.[12]
Q3: What are the main side reactions to consider when optimizing the reaction temperature, and how can they be minimized?
A3: The primary side reactions at elevated temperatures are trimerization to form isocyanurates and reactions with nucleophilic impurities.[1] At temperatures above 110-120°C, reactions with urethane or urea linkages to form allophanate and biuret crosslinks can also occur.[13] To minimize these side reactions, it is crucial to maintain the lowest effective reaction temperature and ensure the absence of moisture and other nucleophilic impurities.[1]
Q4: Can I purify this compound by distillation? What precautions should I take?
A4: Yes, distillation is a common method for purifying isocyanates. However, due to their thermal sensitivity, it is highly recommended to perform the distillation under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition and trimerization.[1][4] Ensure the distillation apparatus is dry and under an inert atmosphere.
Data Presentation
Table 1: Hypothetical Effect of Temperature on the Curtius Rearrangement of 4-(Trifluoromethyl)benzoyl Azide
The following table presents hypothetical data to illustrate the expected trend of reaction yield as a function of temperature for the synthesis of this compound via the Curtius rearrangement. This data is based on general principles of reaction kinetics and isocyanate stability.
| Entry | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Observations |
| 1 | 50 | 12 | 45 | Slow reaction rate, incomplete conversion. |
| 2 | 70 | 6 | 85 | Good conversion, minimal side products. |
| 3 | 90 | 4 | 92 | Faster reaction, slight increase in impurities. |
| 4 | 110 | 2 | 75 | Significant formation of insoluble byproducts (trimer). |
| 5 | 130 | 2 | 50 | Rapid reaction, substantial decomposition and byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol describes a general procedure for the synthesis of this compound from 4-(Trifluoromethyl)benzoyl chloride.
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Acyl Azide: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-(Trifluoromethyl)benzoyl chloride in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of sodium azide.
-
Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Curtius Rearrangement: Heat the reaction mixture to 80-100 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases (typically 1-3 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter to remove any inorganic salts. The resulting toluene solution of this compound can be used directly, or the solvent can be removed under reduced pressure. For higher purity, the isocyanate can be distilled under reduced pressure.
Protocol 2: Synthesis of this compound via Phosgenation
This protocol provides a general method for synthesizing this compound from 4-(Trifluoromethyl)benzylamine using triphosgene.
Materials:
-
4-(Trifluoromethyl)benzylamine
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine or proton sponge)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve triphosgene in anhydrous DCM.
-
In a separate flask, prepare a solution of 4-(Trifluoromethyl)benzylamine and the non-nucleophilic base in anhydrous DCM.
-
Cool the triphosgene solution to 0 °C in an ice bath.
-
Slowly add the amine solution to the triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated salts. The filtrate can be carefully concentrated under reduced pressure. The crude isocyanate can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for isocyanate synthesis.
Caption: Key reaction pathways and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted 4-(Trtrifluoromethyl)benzyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of removing unreacted 4-(trifluoromethyl)benzyl isocyanate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: Unreacted isocyanates, such as this compound, are highly reactive electrophiles. Their presence in a final product can be problematic for several reasons:
-
Toxicity: Isocyanates are known sensitizers and can be harmful if inhaled or in contact with skin.
-
Side Reactions: Residual isocyanate can react with subsequent reagents, solvents, or even the desired product over time, leading to impurities and degradation.
-
Inaccurate Product Characterization: The presence of unreacted starting material will interfere with analytical techniques like NMR and mass spectrometry, leading to incorrect characterization of the final product.
-
Altered Product Properties: In polymer chemistry, for example, residual isocyanates can lead to unintended cross-linking, affecting the material's mechanical properties.[1]
Q2: What are the common methods for removing unreacted isocyanates?
A2: The most common strategies involve converting the unreacted isocyanate into a more easily removable compound. This is typically achieved through:
-
Quenching with a Soluble Reagent: Adding a nucleophilic reagent to the reaction mixture to react with the excess isocyanate. The resulting urea or carbamate is then removed via extraction or chromatography.
-
Scavenging with a Solid-Supported Reagent (Scavenger Resin): Using a polymer-bound nucleophile that reacts with the isocyanate. The resulting resin-bound urea or carbamate is then simply removed by filtration.[2][3][4][5]
-
Distillation or Evaporation: For volatile isocyanates, removal under reduced pressure can be effective, though this is less common for higher boiling point isocyanates and can risk thermal degradation of the product.[6]
Q3: How do I choose between a soluble quenching agent and a scavenger resin?
A3: The choice depends on several factors:
-
Ease of Workup: Scavenger resins offer a significant advantage in ease of workup, as they are removed by simple filtration.[2][3][4] This avoids the need for aqueous extractions or chromatography to remove the quenched product.
-
Excess Reagent: Scavenger resins can be used in a larger excess to drive the removal to completion without complicating the purification.[3]
-
Cost: Soluble quenching agents are generally less expensive than specialized scavenger resins.
-
Scale of Reaction: For small-scale reactions, the convenience of scavenger resins often outweighs the cost. For larger-scale syntheses, a cost-effective soluble quench followed by extraction or crystallization might be more practical.
Troubleshooting Guide
Issue 1: A white precipitate forms in my reaction mixture after adding a quenching agent.
-
Probable Cause: You are likely observing the formation of a disubstituted urea, which can be insoluble in common organic solvents. This is the expected product of the reaction between the isocyanate and an amine quenching agent.[7]
-
Solution: This is often a sign of a successful quench. The precipitate can be removed by filtration. If the desired product is soluble in the reaction solvent, this can be a simple and effective purification step. Ensure the precipitate is indeed the urea byproduct and not your product crashing out.
Issue 2: The scavenger resin is not effectively removing the isocyanate.
-
Probable Cause 1: Insufficient Equivalents of Scavenger Resin: The capacity of the resin may be lower than stated, or you may have underestimated the amount of excess isocyanate.
-
Solution: Increase the equivalents of the scavenger resin used. A common starting point is 3-5 equivalents relative to the theoretical excess of isocyanate.
-
-
Probable Cause 2: Poor Swelling of the Resin: Some resins require specific solvents to swell properly, allowing access to the reactive sites.[2]
-
Solution: Consult the manufacturer's data for the recommended solvents for your specific scavenger resin. You may need to perform the scavenging step in a different solvent.
-
-
Probable Cause 3: Slow Reaction Kinetics: The reaction between the isocyanate and the resin may be slow at room temperature.
-
Solution: Increase the reaction time and/or gently heat the mixture, if your desired product is thermally stable. Agitation is also crucial to ensure good contact between the isocyanate and the resin.
-
Issue 3: I've quenched the reaction, but now I have a new impurity that is difficult to separate from my product.
-
Probable Cause: The quenching agent or the resulting urea/carbamate has similar polarity to your desired product, making chromatographic separation challenging.
-
Solution:
-
Choose a quenching agent that results in a more polar or less polar byproduct. For example, using a more polar amine as a quenching agent will result in a more polar urea that may be more easily separated.
-
Consider using a scavenger resin. This is often the best solution to avoid introducing new soluble impurities.[4]
-
Data Presentation
Table 1: Comparison of Common Scavenger Resins for Isocyanate Removal
| Scavenger Resin Type | Functional Group | Typical Capacity (mmol/g) | Advantages | Disadvantages |
| Aminomethyl Polystyrene | Primary Amine | 1.0 - 2.0 | High reactivity, readily available. | Can be less effective for hindered isocyanates. |
| Tris(2-aminoethyl)amine Polystyrene | Primary Amine | 1.5 - 3.0 | High capacity due to multiple amine sites. | Can sometimes chelate metal catalysts if present. |
| Piperazine Polystyrene | Secondary Amine | 1.0 - 2.5 | Good for scavenging a range of electrophiles. | May have slightly lower reactivity than primary amines. |
| Functionalized Silica Gel | Amine or Diamine | 0.5 - 1.5 | Does not swell, compatible with a wide range of solvents. | Generally has a lower capacity than polystyrene resins. |
Note: The efficiency and reaction time will depend on the specific isocyanate, solvent, and temperature.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Scavenger Resin
This protocol describes a general procedure for using an aminomethyl polystyrene scavenger resin.
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC, LC-MS, or other appropriate methods), prepare for the quenching step.
-
Resin Preparation: Weigh out the aminomethyl polystyrene resin (typically 3-5 equivalents relative to the initial excess of this compound) into a separate flask.
-
Solvent Addition: Add a suitable solvent to the resin to create a slurry. Dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices as they swell the resin.[2]
-
Addition to Reaction Mixture: Add the resin slurry to the reaction mixture.
-
Scavenging: Stir the reaction mixture at room temperature. The time required for complete scavenging can vary from 1 to 16 hours.
-
Monitoring: Monitor the disappearance of the this compound by TLC or LC-MS.
-
Filtration: Once the isocyanate is no longer detected, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent (e.g., 2-3 times with a few milliliters of DCM) to recover any product that may have adhered to the resin.
-
Workup: Combine the filtrate and the washes. The resulting solution contains your desired product, free of the unreacted isocyanate and the scavenger resin. Proceed with standard workup procedures (e.g., solvent removal under reduced pressure).
Protocol 2: Quenching of Unreacted this compound with a Soluble Amine
This protocol describes a general procedure for quenching with a soluble amine like dibutylamine, followed by an aqueous workup.
-
Reaction Completion: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Agent Addition: Slowly add a primary or secondary amine, such as dibutylamine (2-3 equivalents relative to the initial excess of this compound), to the stirred reaction mixture.
-
Quenching Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Confirm the absence of the isocyanate starting material by TLC or LC-MS.
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess amine.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: The crude product will contain the urea byproduct. This will likely require purification by column chromatography or recrystallization.
Visualizations
Caption: Workflow for removing excess isocyanate using a scavenger resin.
Caption: Troubleshooting decision tree for incomplete isocyanate removal.
References
- 1. benchchem.com [benchchem.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. sopachem.com [sopachem.com]
- 5. canftech.com [canftech.com]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Symmetrical Urea Formation with 4-(Trifluoromethyl)benzyl Isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)benzyl isocyanate to synthesize the symmetrical urea, 1,3-bis(4-(trifluoromethyl)benzyl)urea.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of symmetrical ureas from isocyanates.
Q1: My reaction is complete, but the yield of the desired symmetrical urea is low. What are the potential causes and solutions?
A1: Low yields in symmetrical urea synthesis are often attributed to side reactions, primarily the reaction of the isocyanate with residual water in the solvent or on the glassware. This reaction leads to the formation of an unstable carbamic acid, which then decomposes into 4-(trifluoromethyl)benzylamine and carbon dioxide.[1][2] The resulting amine can then react with the starting isocyanate to form an unsymmetrical urea, which is a common impurity.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use and allow it to cool in a desiccator. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
Purity of Starting Material: Verify the purity of your this compound. Over time, isocyanates can react with moisture from the air to form the corresponding amine. If the starting material is old or has been improperly stored, it may already contain the amine impurity.
-
Reaction Temperature: While the reaction is typically carried out at room temperature, controlling the temperature can be crucial.[3] If the reaction is highly exothermic, consider cooling the reaction mixture during the addition of the isocyanate to minimize side reactions.
Q2: I've isolated my product, but it's contaminated with an unexpected byproduct. How can I identify and remove it?
A2: The most likely byproduct is the unsymmetrical urea formed from the reaction of this compound with 4-(trifluoromethyl)benzylamine (the hydrolysis product). Another possibility, though less common for small molecule synthesis, is the formation of biuret structures from the reaction of the isocyanate with the N-H groups of the already formed symmetrical urea, especially if excess isocyanate is used or the reaction is heated.[2]
Identification and Purification:
-
Analytical Techniques: Use analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to identify the impurities. The unsymmetrical urea will have a different set of signals in the NMR spectra compared to the desired symmetrical product.
-
Purification Methods:
-
Recrystallization: Symmetrical ureas are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethanol/water mixtures) is a highly effective method for removing impurities.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from the byproducts. A solvent system with a gradient of polarity (e.g., hexanes/ethyl acetate) is typically employed.
-
Washing: If the primary impurity is the amine salt, washing the crude product with a dilute acid solution can help to remove it.
-
Q3: My reaction mixture has turned cloudy or a precipitate has formed immediately upon adding the isocyanate. What does this indicate?
A3: The immediate formation of a precipitate is often the desired symmetrical urea product, as these compounds can be poorly soluble in common reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3] However, if the precipitate is not the desired product, it could indicate the presence of significant impurities in the starting materials leading to the rapid formation of an insoluble byproduct.
Troubleshooting Steps:
-
Solubility Check: Before starting the reaction, check the solubility of your this compound in the chosen solvent.
-
Slow Addition: Add the isocyanate solution dropwise to the reaction mixture with vigorous stirring. This can help to control the reaction rate and prevent the rapid precipitation of a large, unmanageable solid mass.
-
Solvent Choice: If solubility is a persistent issue, consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF).
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield and purity of 1,3-bis(4-(trifluoromethyl)benzyl)urea.
Table 1: Effect of Solvent and Water Content on Symmetrical Urea Formation
| Entry | Solvent | Water Content (ppm) | Reaction Time (h) | Yield of Symmetrical Urea (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | < 10 | 2 | 95 | > 98 |
| 2 | Dichloromethane (DCM) | 100 | 2 | 85 | 90 |
| 3 | Tetrahydrofuran (THF) | < 10 | 2 | 92 | > 98 |
| 4 | Tetrahydrofuran (THF) | 100 | 2 | 80 | 88 |
| 5 | N,N-Dimethylformamide (DMF) | < 50 | 2 | 90 | > 97 |
Data is illustrative and based on general principles of isocyanate chemistry.
Table 2: Comparison of Purification Methods
| Entry | Crude Product Purity (%) | Purification Method | Final Purity (%) | Recovery (%) |
| 1 | 90 | Recrystallization (Ethanol) | > 99 | 85 |
| 2 | 90 | Column Chromatography | > 99 | 75 |
| 3 | 80 | Recrystallization (Ethanol) | 95 | 70 |
| 4 | 80 | Column Chromatography | > 99 | 65 |
Data is illustrative.
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(4-(trifluoromethyl)benzyl)urea via Hydrolysis of this compound
This protocol is adapted from general procedures for the synthesis of symmetrical ureas from isocyanates, where water is intentionally used to generate the amine in situ.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the isocyanate.
-
Slowly add a solution of water (0.5 eq) in THF to the stirred isocyanate solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the symmetrical urea will likely precipitate from the solution.
-
Filter the solid product and wash with a small amount of cold THF.
-
Dry the solid under vacuum to obtain 1,3-bis(4-(trifluoromethyl)benzyl)urea.
Visualizations
Diagram 1: Reaction Pathway for Symmetrical Urea Formation and Key Side Reaction
Caption: Symmetrical urea formation and the primary side reaction with water.
Diagram 2: Troubleshooting Workflow for Low Yield in Symmetrical Urea Synthesis
Caption: A logical workflow for troubleshooting low yields in symmetrical urea synthesis.
References
Validation & Comparative
Comparative Reactivity of 4-(Trifluoromethyl)benzyl Isocyanate and 4-Chlorobenzyl Isocyanate: A Guide for Researchers
A detailed analysis of the electrophilic reactivity of two key isocyanate building blocks reveals significant differences attributable to the electronic effects of their respective substituents. This guide provides a comparative overview of the reactivity of 4-(Trifluoromethyl)benzyl isocyanate and 4-chlorobenzyl isocyanate, supported by theoretical principles and experimental data, to aid researchers in the selection and application of these reagents in drug development and organic synthesis.
The inherent reactivity of the isocyanate functional group makes it a versatile tool for the formation of ureas, urethanes, and other important linkages in medicinal chemistry and materials science. The electrophilicity of the isocyanate carbon is paramount to its reactivity towards nucleophiles. This reactivity can be finely tuned by the electronic nature of substituents on the aromatic ring. This guide focuses on two commercially available and widely used substituted benzyl isocyanates: this compound and 4-chlorobenzyl isocyanate.
Executive Summary of Reactivity
Based on the principles of physical organic chemistry, This compound is significantly more reactive towards nucleophiles than 4-chlorobenzyl isocyanate . The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which substantially increases the electrophilicity of the isocyanate carbon atom. In contrast, the chloro (-Cl) group is also electron-withdrawing but to a lesser extent. This fundamental difference in electronic influence dictates their relative reaction rates.
Theoretical Framework: The Hammett Relationship
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent.
The para-substituent constants (σp) for the trifluoromethyl and chloro groups are:
| Substituent | Hammett Constant (σp) |
| -CF₃ | 0.54 |
| -Cl | 0.23 |
A more positive σp value indicates a stronger electron-withdrawing effect. The significantly larger σp value for the -CF₃ group compared to the -Cl group provides a clear theoretical basis for the enhanced reactivity of this compound.
Quantitative Comparison of Reactivity
Based on the Hammett constants, the ratio of the rate constants (kCF3/kCl) can be estimated. Assuming a similar reaction mechanism and ρ value for the reaction of the benzyl isocyanates with a nucleophile, the higher σp value of the -CF₃ group will result in a significantly larger rate constant for this compound compared to 4-chlorobenzyl isocyanate.
Table 1: Physicochemical Properties
| Property | This compound | 4-Chlorobenzyl isocyanate |
| CAS Number | 102422-55-9 | 30280-44-5 |
| Molecular Formula | C₉H₆F₃NO | C₈H₆ClNO |
| Molecular Weight | 201.15 g/mol | 167.59 g/mol |
| Boiling Point | 75-77 °C at 10 mmHg | 233-234 °C |
| Density | 1.283 g/mL at 25 °C | 1.265 g/mL at 25 °C |
Experimental Protocol: Kinetic Analysis of Isocyanate-Amine Reaction by Titration
This protocol describes a method for determining and comparing the reaction rates of this compound and 4-chlorobenzyl isocyanate with a primary amine, such as n-butylamine, using a back-titration method.
Materials:
-
This compound
-
4-Chlorobenzyl isocyanate
-
n-Butylamine
-
Di-n-butylamine solution (standardized, e.g., 0.1 M in dry toluene)
-
Hydrochloric acid (standardized, e.g., 0.1 M aqueous)
-
Dry toluene
-
Methanol
-
Bromophenol blue indicator
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Burettes
-
Pipettes
-
Stopwatch
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known amount of the isocyanate (e.g., 1 mmol) in a specific volume of dry toluene.
-
Initiation of Reaction: At time t=0, add a stoichiometric amount of n-butylamine to the isocyanate solution with vigorous stirring.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of a standardized di-n-butylamine solution. The unreacted isocyanate will rapidly react with the di-n-butylamine.
-
Back-Titration: Add a few drops of bromophenol blue indicator to the quenched solution. Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint (color change from blue to yellow) is reached.
-
Data Analysis: Calculate the concentration of unreacted isocyanate at each time point. Plot the appropriate concentration function (e.g., 1/[Isocyanate] for a second-order reaction) against time to determine the rate constant (k).
-
Comparison: Repeat the experiment under identical conditions using the other isocyanate to obtain its rate constant for a direct comparison.
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the relative reactivity of the two isocyanates.
Caption: Relationship between substituent electronic effects and isocyanate reactivity.
Experimental Workflow for Kinetic Comparison
The following diagram outlines the general workflow for a comparative kinetic study.
Caption: Workflow for comparative kinetic analysis of isocyanate reactivity.
Conclusion
The choice between this compound and 4-chlorobenzyl isocyanate should be guided by the desired reaction rate and the specific requirements of the synthetic transformation. For applications requiring rapid and efficient reaction with nucleophiles, the higher reactivity of this compound makes it the superior choice. Conversely, for situations where a more moderate reaction rate is desired to control selectivity or manage exotherms, 4-chlorobenzyl isocyanate may be more suitable. This guide provides the foundational knowledge and a practical experimental framework for researchers to make informed decisions and to quantitatively assess the reactivity of these important synthetic building blocks.
A Comparative Guide to 4-(Trifluoromethyl)benzyl Isocyanate and Other Benzyl Isocyanates for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, benzyl isocyanates serve as versatile building blocks for the introduction of the benzylaminocarbonyl moiety, a key structural motif in numerous biologically active compounds. The reactivity and properties of these isocyanates can be finely tuned by substituents on the aromatic ring. This guide provides a detailed comparison of 4-(trifluoromethyl)benzyl isocyanate with unsubstituted benzyl isocyanate, 4-chlorobenzyl isocyanate, and 4-methoxybenzyl isocyanate, focusing on their chemical properties, reactivity, and potential applications, supported by experimental protocols.
Chemical and Physical Properties
The physicochemical properties of benzyl isocyanates are significantly influenced by the nature of the substituent at the para position of the benzyl ring. These properties, summarized in the table below, are crucial for designing reaction conditions and for understanding the compounds' behavior in various applications.
| Property | This compound | Benzyl Isocyanate | 4-Chlorobenzyl Isocyanate | 4-Methoxybenzyl Isocyanate |
| CAS Number | 102422-55-9 | 3173-56-6 | 30280-44-5 | 56651-60-6 |
| Molecular Formula | C₉H₆F₃NO | C₈H₇NO | C₈H₆ClNO | C₉H₉NO₂ |
| Molecular Weight | 201.15 g/mol | 133.15 g/mol | 167.59 g/mol | 163.17 g/mol |
| Boiling Point | Not readily available | 101-104 °C @ 33 mmHg | 233-234 °C[1] | 60-66 °C @ 0.6 mmHg[2] |
| Density | Not readily available | 1.078 g/mL at 25 °C | 1.265 g/mL at 25 °C[1] | 1.143 g/mL at 25 °C[2] |
| Appearance | Colorless liquid[3][4] | Colorless to pale yellow liquid[5] | Not readily available | Not readily available |
| Purity | ≥98% | ≥99% | ≥97%[1] | ≥98% |
Reactivity Comparison: The Role of Substituents
The reactivity of the isocyanate group (-N=C=O) is characterized by the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack. The substituents on the benzyl ring modulate this reactivity through inductive and resonance effects, which can be quantified by Hammett substituent constants (σ).
-
Electron-withdrawing groups , such as the trifluoromethyl (-CF₃) and chloro (-Cl) groups, increase the electrophilicity of the isocyanate carbon. This is due to their negative inductive effect (-I), which pulls electron density away from the reaction center. Consequently, this compound and 4-chlorobenzyl isocyanate are expected to be more reactive towards nucleophiles than the unsubstituted benzyl isocyanate.
-
Electron-donating groups , such as the methoxy (-OCH₃) group, decrease the electrophilicity of the isocyanate carbon. The methoxy group exerts a -I effect but a stronger positive resonance effect (+R), donating electron density to the aromatic ring and, by extension, to the benzylic position. This reduces the reactivity of 4-methoxybenzyl isocyanate compared to the unsubstituted analog.
The expected order of reactivity towards a given nucleophile is therefore:
This compound > 4-Chlorobenzyl isocyanate > Benzyl isocyanate > 4-Methoxybenzyl isocyanate
This reactivity trend is a key consideration in reaction design, influencing reaction times, temperatures, and catalyst requirements.
Experimental Protocols
Detailed and comparable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of each benzyl isocyanate and a general protocol for their reaction with a primary amine to form a substituted urea.
Synthesis of Benzyl Isocyanates
The synthesis of benzyl isocyanates can be achieved from the corresponding benzyl amines or benzyl halides.
Caption: Synthetic routes to benzyl isocyanates.
General Protocol for Synthesis from Benzyl Bromide:
A solution of the appropriately substituted benzyl bromide (1.0 eq) in a suitable aprotic solvent, such as acetonitrile, is treated with sodium cyanate (1.2 eq) or silver cyanate (1.2 eq). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude isocyanate is then purified by vacuum distillation.
General Protocol for Synthesis from Benzylamine:
To a cooled solution of phosgene or a phosgene equivalent like triphosgene in an inert solvent such as dichloromethane, a solution of the substituted benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the formation of the intermediate carbamoyl chloride is complete. The reaction mixture is then heated to induce elimination of HCl, affording the desired isocyanate. The product is isolated by filtration of the amine hydrochloride salt and purified by vacuum distillation of the filtrate.
Synthesis of Substituted Ureas
The reaction of benzyl isocyanates with primary amines is a common method for the preparation of N,N'-disubstituted ureas, which are prevalent in many pharmaceutical agents.
Caption: Urea formation from a benzyl isocyanate and a primary amine.
General Protocol for Urea Synthesis:
To a stirred solution of a primary amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, a solution of the desired benzyl isocyanate (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction is typically exothermic and may require cooling. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the resulting urea often precipitates from the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Substituted benzyl isocyanates are valuable reagents in the synthesis of a wide range of biologically active molecules. The urea linkage formed from their reaction with amines is a common feature in many approved drugs and clinical candidates.
For instance, benzyl isocyanate itself has been identified as a component of guava leaf extract and has demonstrated anti-biofilm activity against Staphylococcus aureus. Furthermore, various isocyanates, including those with trifluoromethyl substituents, have been investigated as inhibitors of enzymes such as cholinesterases. The differential reactivity of the substituted benzyl isocyanates allows for the fine-tuning of reaction kinetics and the exploration of structure-activity relationships (SAR) in drug discovery programs. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
Conclusion
The choice of a specific benzyl isocyanate in a research or drug development project depends on the desired reactivity and the electronic properties of the target molecule. This compound stands out as a highly reactive building block, ideal for rapid and efficient synthesis, and for introducing a metabolically stable, electron-withdrawing group. In contrast, 4-methoxybenzyl isocyanate offers a less reactive alternative for more controlled reactions. Unsubstituted and 4-chlorobenzyl isocyanates provide intermediate levels of reactivity. A thorough understanding of the principles outlined in this guide will aid researchers in selecting the most appropriate reagent and in designing robust synthetic strategies for the development of novel chemical entities.
References
- 1. 4-Chlorobenzyl isocyanate 97 30280-44-5 [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. This compound | 102422-55-9 | FT07920 [biosynth.com]
- 4. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 5. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
Electron-Withdrawing Effects on 4-(Trifluoromethyl)benzyl Isocyanate Reactivity: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the reactivity of 4-(Trifluoromethyl)benzyl isocyanate, comparing its performance with other substituted benzyl isocyanates. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position significantly enhances the reactivity of the isocyanate functionality, a critical consideration for researchers, scientists, and drug development professionals in designing synthetic routes and understanding reaction kinetics.
Enhanced Electrophilicity and Reactivity
The isocyanate group (-N=C=O) is inherently electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. The reactivity of this functional group can be modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, increase the electrophilicity of the isocyanate carbon. This is due to the inductive effect of the -CF3 group, which pulls electron density away from the benzene ring and, consequently, from the isocyanate moiety. This increased partial positive charge on the isocyanate carbon makes it a more potent electrophile, leading to accelerated reaction rates with nucleophiles.
A common method to quantify the effect of substituents on reaction rates is the Hammett equation, which relates the rate constant of a substituted reactant to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). For reactions of isocyanates with nucleophiles, the reaction constant (ρ) is generally positive, indicating that electron-withdrawing groups, which have positive σ values, increase the reaction rate. The para-trifluoromethyl group has a significantly positive Hammett sigma constant (σp = +0.54), signifying its strong electron-withdrawing nature.
Comparative Reactivity Data
While specific kinetic data for the reaction of this compound is not extensively available in the public domain, the principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison with other isocyanates. The following table summarizes the expected relative reactivity based on the electronic nature of the substituent at the para position of the benzyl isocyanate.
| Isocyanate | Substituent (para-) | Hammett Constant (σp) | Expected Relative Reactivity vs. Benzyl Isocyanate |
| This compound | -CF3 | +0.54 | Significantly Higher |
| 4-Nitrobenzyl isocyanate | -NO2 | +0.78 | Very Significantly Higher |
| 4-Chlorobenzyl isocyanate | -Cl | +0.23 | Higher |
| Benzyl isocyanate | -H | 0.00 | Baseline |
| 4-Methylbenzyl isocyanate | -CH3 | -0.17 | Lower |
| 4-Methoxybenzyl isocyanate | -OCH3 | -0.27 | Significantly Lower |
Note: The expected relative reactivity is a qualitative assessment based on the Hammett constants. Actual reaction rate constants will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols for Reactivity Studies
To quantitatively assess the reactivity of this compound and compare it to other isocyanates, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy for Monitoring Isocyanate Reactions
This method allows for real-time monitoring of the disappearance of the characteristic isocyanate peak.
Objective: To determine the reaction kinetics by monitoring the concentration of the isocyanate reactant over time.
Materials:
-
This compound (or other isocyanate)
-
Nucleophile (e.g., n-butylamine or butanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolve a known concentration of the isocyanate in the anhydrous solvent within the reaction vessel.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known concentration of the nucleophile.
-
Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the absorbance of the isocyanate peak, which typically appears around 2250-2280 cm⁻¹.
-
The concentration of the isocyanate at each time point can be determined using a pre-established calibration curve.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and calculate the rate constant.
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics
HPLC can be used to monitor the formation of the product or the disappearance of the isocyanate reactant.
Objective: To determine the reaction kinetics by quantifying the concentration of reactants and/or products at various time points.
Materials:
-
This compound (or other isocyanate)
-
Nucleophile (e.g., n-butylamine)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Quenching agent (e.g., an excess of a highly reactive amine to consume any remaining isocyanate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare a stock solution of the isocyanate and the nucleophile in the anhydrous solvent.
-
Initiate the reaction by mixing the solutions in the reaction vessel at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a solution of the quenching agent.
-
Dilute the quenched sample to a known volume.
-
Analyze the sample by HPLC to determine the concentration of the product (a urea or urethane) and/or the remaining isocyanate (after derivatization if necessary).
-
Plot the concentration of the product or reactant versus time to determine the rate of reaction and calculate the rate constant.
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Conclusion
The presence of a trifluoromethyl group in the para position of benzyl isocyanate significantly enhances its reactivity towards nucleophiles. This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the -CF3 group, which increases the electrophilicity of the isocyanate carbon. For researchers and professionals in drug development and materials science, understanding this electronic effect is paramount for controlling reaction kinetics, optimizing reaction conditions, and designing novel molecules with desired properties. The experimental protocols provided herein offer a robust framework for quantifying these reactivity differences.
Characterization of N-(4-(trifluoromethyl)benzyl)urea Derivatives: A Comparative Guide by NMR and MS
A comprehensive analysis of N-(4-(trifluoromethyl)benzyl)urea derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectral characteristics, supported by experimental data and detailed methodologies.
N-(4-(trifluoromethyl)benzyl)urea derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The trifluoromethyl group can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for various therapeutic targets. Accurate characterization of these molecules is crucial for structure confirmation, purity assessment, and understanding their chemical properties. This guide focuses on the two primary analytical techniques for this purpose: NMR and MS.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and ESI-MS data for a selection of N-(4-(trifluoromethyl)benzyl)urea derivatives, including a symmetrically substituted reference compound and an aryl-substituted analogue.
Table 1: ¹H NMR Data (δ, ppm) in DMSO-d₆
| Compound | NH (urea) | CH₂ (benzyl) | Aromatic (CF₃-benzyl) | Other Aromatic/Alkyl |
| N,N'-bis(4-(trifluoromethyl)benzyl)urea[1] | 6.71 (t, J=6.0 Hz, 2H) | 4.32 (d, J=6.0 Hz, 4H) | 7.70 (d, J=9.0 Hz, 4H), 7.46 (d, J=9.0 Hz, 4H) | - |
| 1-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-(trifluoromethyl)phenyl)urea[2][3] | 8.95 (s, 1H), 6.69 (t, J=5.8 Hz, 1H) | 4.24 (d, J=5.7 Hz, 2H) | - | 7.59 (q, J=8.8 Hz, 4H), 7.14 (d, J=5.7 Hz, 1H), 7.05 (d, J=8.2 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.82 (dd, J=8.2, 1.9 Hz, 1H), 5.14 (s, 2H), 4.91 (q, J=8.7 Hz, 2H), 3.74 (s, 3H), 2.22 (s, 3H) |
Table 2: ¹³C NMR Data (δ, ppm) in DMSO-d₆
| Compound | C=O (urea) | CH₂ (benzyl) | Aromatic (CF₃-benzyl) | Other Aromatic/Alkyl |
| N,N'-bis(4-(trifluoromethyl)benzyl)urea[1] | 158.0 | 42.57 | 134.4, 127.5, 125.0 | - |
| 1-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-(trifluoromethyl)phenyl)urea[2][3] | 155.25 | 43.08 | - | 161.81, 155.93, 149.61, 148.03, 147.19, 144.64, 133.59, 130.11, 124.73 (q, J=272.3 Hz), 124.25 (q, J=277.4 Hz), 122.07, 121.62, 119.69, 117.68, 114.28, 114.06, 112.08, 108.02, 71.56, 65.10 (q, J=34.2 Hz), 55.97, 10.33 |
Table 3: ESI-MS Data (m/z)
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |
| N,N'-bis(4-(trifluoromethyl)benzyl)urea[1] | 377.11 | 377.3 |
| 1-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-(trifluoromethyl)phenyl)urea[2][3] | 544.16 | 544.5 |
Experimental Protocols
General Synthesis of Unsymmetrical N-(4-(trifluoromethyl)benzyl)urea Derivatives:
A common method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. To synthesize N-(4-(trifluoromethyl)benzyl)urea derivatives, 4-(trifluoromethyl)benzylamine can be reacted with a variety of isocyanates. Alternatively, 4-(trifluoromethyl)benzyl isocyanate can be prepared and reacted with different amines.
Synthesis of N,N'-bis(4-(trifluoromethyl)benzyl)urea: [1] A detailed experimental procedure for the synthesis of the symmetrical urea is available in the supplementary information of the cited reference. Generally, these syntheses involve the reaction of the corresponding amine with a carbonyl source.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of these urea derivatives. Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. The data is often acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Key Spectral Features and Fragmentation
NMR Spectroscopy:
-
¹H NMR: The protons on the nitrogen atoms of the urea moiety typically appear as a broad singlet or a triplet (if coupled to adjacent CH₂) in the region of 6-9 ppm. The benzylic protons (CH₂) adjacent to the urea nitrogen give a characteristic doublet around 4.3 ppm. The aromatic protons of the trifluoromethylbenzyl group exhibit splitting patterns consistent with a para-substituted benzene ring.
-
¹³C NMR: The carbonyl carbon of the urea group is readily identifiable in the ¹³C NMR spectrum, typically appearing around 155-160 ppm. The benzylic carbon appears around 42-44 ppm. The trifluoromethyl group is a strong electron-withdrawing group, which influences the chemical shifts of the aromatic carbons.
Mass Spectrometry: The ESI-MS spectra of these compounds are generally characterized by an intense peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by analyzing the fragmentation patterns. A common fragmentation pathway for N,N'-disubstituted ureas involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety.[1] For N-benzyl urea derivatives, cleavage of the benzylic C-N bond is also a possible fragmentation pathway.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the characterization of these compounds and a conceptual representation of their synthesis.
References
A Comparative Guide to Validated Analytical Methods for 4-(Trifluoromethyl)benzyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of reaction products derived from 4-(Trifluoromethyl)benzyl isocyanate. This versatile reagent readily reacts with nucleophiles, primarily amines and alcohols, to form substituted ureas and urethanes, respectively. These products are of significant interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for reaction monitoring, quality control, and pharmacokinetic studies.
This document outlines the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.
Common Reaction Pathways
The primary reaction pathways of this compound involve the nucleophilic addition of amines or alcohols to the isocyanate group, yielding the corresponding urea or urethane derivatives.
A Comparative Analysis of the Biological Activity of Ureas Derived from Diverse Isocyanates
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the structure-activity relationships of urea-based compounds, with a focus on their anticancer and kinase inhibitory activities.
The urea scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of potent therapeutic agents. The versatility of the urea functional group, particularly its ability to form critical hydrogen bonds with biological targets, has led to its incorporation in a multitude of approved drugs and clinical candidates, especially in oncology. This guide provides a comparative analysis of the biological activity of urea derivatives, focusing on how systematic variations in the isocyanate-derived moiety influence their efficacy as anticancer agents and kinase inhibitors. The data presented herein is compiled from recent studies to aid in the rational design of next-generation therapeutics.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activity of various series of urea derivatives. The data highlights how modifications to the isocyanate-derived phenyl ring impact the inhibitory concentration (IC50) against different cancer cell lines and kinases.
Table 1: Anticancer Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [1]
This series of compounds was evaluated for its antiproliferative activity against a panel of human cancer cell lines. The core structure consists of a benzylamine moiety, while the isocyanate-derived portion is a substituted phenyl ring.
| Compound ID | Isocyanate-Derived Substituent (R) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 8a | 4-Fluorophenyl | 7.32 ± 0.45 | 5.18 ± 0.62 | 8.15 ± 0.77 | 9.24 ± 0.81 |
| 8b | 4-Chlorophenyl | 6.21 ± 0.51 | 4.33 ± 0.48 | 7.29 ± 0.63 | 8.55 ± 0.72 |
| 8c | 4-(Trifluoromethyl)phenyl | 4.88 ± 0.39 | 2.97 ± 0.25 | 5.46 ± 0.41 | 6.81 ± 0.53 |
| 9b | 4-Chlorophenyl | 4.52 ± 0.31 | 2.81 ± 0.19 | 2.98 ± 0.22 | 2.76 ± 0.21 |
| 9d | 4-(Trifluoromethyl)phenyl | 4.15 ± 0.28 | 2.55 ± 0.17 | 2.63 ± 0.18 | 2.49 ± 0.16 |
Note: Compounds in the '9' series contain an additional 1-methylpiperidin-4-yl group on the benzylamine portion.
Table 2: Kinase Inhibitory and Anticancer Activity of (3-Hydroxy-p-tolyl)urea Analogues [2]
This dataset illustrates the impact of substitutions on the "head" phenyl ring (derived from the isocyanate) on both enzymatic inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and cellular activity against the MDA-MB-231 breast cancer cell line.[2]
| Compound ID | Isocyanate-Derived Substituent (R) | FGFR1 Kinase IC50 (µM) | MDA-MB-231 Cells IC50 (µM) |
| 1a | 4-H | > 10 | 11.44 ± 0.40 |
| 1b | 4-F | 0.55 ± 0.04 | 3.50 ± 0.08 |
| 1c | 4-Cl | 0.21 ± 0.02 | 2.57 ± 0.07 |
| 1d | 4-Br | 0.33 ± 0.03 | 3.15 ± 0.11 |
| 1e | 4-CH3 | > 10 | 11.71 ± 0.38 |
| 1f | 4-OCH3 | > 10 | > 20 |
| 1g | 3-Cl | 0.48 ± 0.05 | 3.66 ± 0.12 |
| 1h | 2-Cl | 1.25 ± 0.11 | 5.65 ± 0.43 |
Table 3: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [3]
This table showcases the potent anti-proliferative activity of a series of pyridine-ureas, where the isocyanate-derived moiety is varied.
| Compound ID | Isocyanate-Derived Substituent | IC50 (µM) after 48h |
| 8a | Phenyl | 8.30 |
| 8b | 4-Chlorophenyl | 2.10 |
| 8d | 3,4-Dichlorophenyl | 2.00 |
| 8e | 3-Trifluoromethyl-4-chlorophenyl | 0.22 |
| 8n | 3-tert-Butylphenyl | 1.88 |
| Doxorubicin | (Reference Drug) | 1.93 |
| Sorafenib | (Reference Drug) | 4.50 |
Key Signaling Pathway: Raf/MEK/ERK Cascade
Many urea-based anticancer agents function as kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer. A prominent example is the Raf/MEK/ERK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] The diagram below illustrates the flow of this signaling pathway.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a urea-based kinase inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of Urea Derivatives from Isocyanates
The general synthetic route to the urea derivatives involves the reaction of an amine with an appropriate isocyanate.
Caption: General reaction scheme for the synthesis of urea derivatives.
Procedure:
-
To a solution of the desired amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), the corresponding isocyanate is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (typically overnight) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization or column chromatography to yield the desired urea derivative.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test urea compounds in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a generic peptide or protein substrate)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test urea compounds in the assay buffer. Dispense the diluted compounds into the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase and its substrate to the wells containing the test compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal generated (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value from the dose-response curve.
This guide provides a foundational understanding of the structure-activity relationships of ureas derived from different isocyanates. The presented data and protocols are intended to support researchers in the design and evaluation of novel, more effective urea-based therapeutics.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 4-(Trifluoromethyl)benzyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of isocyanates, with a specific focus on extrapolating the expected reactivity of 4-(Trifluoromethyl)benzyl isocyanate. Due to a lack of specific published kinetic data for this compound, this document leverages experimental data from structurally similar isocyanates to provide a comprehensive overview of its anticipated kinetic behavior. The guide covers reactions with key nucleophiles, including alcohols, amines, and thiols, and discusses the influence of catalysts and solvent polarity on reaction rates.
Executive Summary
This compound is an aromatic isocyanate containing a potent electron-withdrawing trifluoromethyl group. This structural feature is expected to significantly enhance its reactivity towards nucleophiles compared to unsubstituted benzyl isocyanate or those with electron-donating groups. The primary reactions of isocyanates involve the addition of a nucleophile to the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This guide will compare the kinetic parameters of analogous isocyanate reactions to predict the behavior of this compound, providing a valuable resource for designing and optimizing synthetic routes in pharmaceutical and materials science research.
Comparative Kinetic Data
The following tables summarize kinetic data for the reactions of various isocyanates with different nucleophiles, providing a basis for comparison.
Table 1: Comparison of Reaction Rates for Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Catalyst | Solvent | Rate Constant (k) | Reference |
| 1-Butanol | - | Toluene | Varies with conditions | [1] |
| n-Butanol | - | - | Slower than with amines | [1] |
| 1-Butanethiol | Triethylamine | Toluene | Approx. 2nd order kinetics | [2] |
| 1-Dodecanethiol | Triethylamine | Toluene | Approx. 2nd order kinetics | [2] |
| Phenolic Hydroxyl | - | Polar Solvents | k1 (phenolic) > k2 (aliphatic) | [3][4] |
| Aliphatic Hydroxyl | - | Polar Solvents | k1 (phenolic) > k2 (aliphatic) | [3][4] |
Table 2: Influence of Isocyanate Structure on Reactivity
| Isocyanate | Reactant | Catalyst | Key Finding | Reference |
| Phenyl Isocyanate | Thiols | Tertiary Amines | First order with respect to isocyanate, thiol, and amine | [2][5] |
| Ethyl Isocyanate | 1-Butanethiol | Triethylamine | Catalytic coefficient of triethylamine is much lower than for phenyl isocyanate | [2] |
| Substituted Phenyl Isocyanates | Alcohols | - | Electron-withdrawing groups (e.g., nitrile, chlorine) increase the reaction rate | [6] |
| Aromatic Isocyanates | Primary Aliphatic Amines | - | Reactions are extremely rapid, often too fast to be monitored by standard batch methods | [1] |
Based on the trend that electron-withdrawing substituents accelerate the reaction of phenyl isocyanates with alcohols, it is highly probable that this compound will exhibit a significantly faster reaction rate with nucleophiles compared to benzyl isocyanate or phenyl isocyanate.
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of isocyanate reactions, based on methodologies described in the literature.
Protocol 1: Kinetic Analysis of Isocyanate-Alcohol Reaction using in-situ FT-IR Spectroscopy
This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate vibrational band.
Materials:
-
Isocyanate (e.g., Phenyl Isocyanate as an analog for this compound)
-
Alcohol (e.g., o-hydroxybenzyl alcohol)
-
Anhydrous polar solvent (e.g., Toluene, Butyl Acetate, Cyclohexanone, Pyridine, NMP, DMF)[3][4]
-
In-situ Fourier Transform Infrared (FT-IR) Spectrometer with a temperature-controlled reaction cell
Procedure:
-
Prepare solutions of the isocyanate and the alcohol in the chosen anhydrous solvent at the desired concentrations.
-
Equilibrate the FT-IR reaction cell to the target reaction temperature.
-
Inject the alcohol solution into the reaction cell and record a background spectrum.
-
Inject the isocyanate solution into the reaction cell to initiate the reaction, ensuring rapid mixing.
-
Immediately begin acquiring FT-IR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹).
-
The concentration of the isocyanate at any given time can be calculated using the Beer-Lambert law.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant. The reaction of phenyl isocyanate with o-hydroxybenzyl alcohol has been shown to follow second-order kinetics in solvents like toluene and first-order kinetics in highly polar solvents like NMP and DMF[3][4].
Protocol 2: Kinetic Analysis of Isocyanate-Thiol Reaction by Titration
This protocol follows the disappearance of the isocyanate group by reacting the remaining isocyanate with an excess of a secondary amine and then back-titrating the unreacted amine.
Materials:
-
Isocyanate (e.g., Phenyl Isocyanate)
-
Thiol (e.g., 1-Butanethiol)
-
Tertiary amine catalyst (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Toluene)
-
Dibutylamine solution in acetone
-
Standardized acid solution for titration
Procedure:
-
Prepare solutions of the isocyanate, thiol, and tertiary amine catalyst in the anhydrous solvent.
-
Initiate the reaction by mixing the solutions in a thermostated reaction vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a flask containing an excess of dibutylamine-acetone solution to quench the reaction by completely consuming the remaining isocyanate.[2]
-
Allow the quenching reaction to proceed for approximately 15 minutes.[2]
-
Titrate the unreacted dibutylamine with a standardized acid solution.
-
The amount of isocyanate remaining at each time point can be calculated from the amount of dibutylamine consumed.
-
Plot the concentration of the isocyanate versus time to determine the kinetic parameters. The reaction of phenyl isocyanate with thiols in the presence of a tertiary amine is first order with respect to the isocyanate, thiol, and amine.[2][5]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathway for the formation of a urethane from an isocyanate and an alcohol, and a typical experimental workflow for kinetic analysis.
Caption: Generalized reaction pathway for urethane formation.
Caption: Typical workflow for a kinetic study of an isocyanate reaction.
Conclusion
The kinetic behavior of this compound is predicted to be characterized by rapid reactions with a variety of nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the isocyanate moiety towards nucleophilic attack. Researchers can anticipate that reaction times will be shorter and that reactions may proceed under milder conditions compared to less activated isocyanates like benzyl isocyanate. The provided experimental protocols offer robust starting points for quantifying the reactivity of this and other isocyanates, enabling the precise control and optimization of reactions critical to drug development and material synthesis.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
Unveiling the Reactivity of 4-(Trifluoromethyl)benzyl Isocyanate: A Quantum Mechanical and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical building blocks is paramount. This guide provides a comparative analysis of 4-(Trifluoromethyl)benzyl isocyanate, a versatile reagent, against other relevant isocyanates. Leveraging both theoretical quantum mechanical calculations and established experimental data, we delve into the factors governing its reactivity, offering insights to inform reaction design and optimization.
The electrophilic nature of the isocyanate functional group (-N=C=O) is central to its utility in forming a diverse array of chemical linkages, most notably urethanes and ureas, which are fundamental in the synthesis of pharmaceuticals and materials. The reactivity of the isocyanate carbon is highly sensitive to the electronic effects of its substituents. In the case of this compound, the potent electron-withdrawing trifluoromethyl (-CF3) group at the para-position of the benzyl ring significantly enhances the electrophilicity of the isocyanate carbon, rendering it more susceptible to nucleophilic attack compared to its unsubstituted counterpart, benzyl isocyanate.
Comparative Reactivity Analysis: A Quantitative Perspective
While specific experimental kinetic data for the reactions of this compound are not extensively available in the public domain, we can infer its reactivity profile through comparative analysis with structurally related isocyanates. The principles of physical organic chemistry, supported by computational studies on similar systems, provide a robust framework for these comparisons.[1]
Electron-withdrawing substituents on the aromatic ring of benzyl isocyanates increase the reaction rate with nucleophiles. This is due to the stabilization of the partial negative charge that develops on the isocyanate nitrogen in the transition state of the nucleophilic addition. The Hammett equation, which relates reaction rates to the electronic properties of substituents, predicts a positive ρ (rho) value for such reactions, indicating that electron-withdrawing groups accelerate the reaction.
To illustrate the expected trend in reactivity, the following table summarizes calculated activation energies for the reaction of various substituted benzyl isocyanates with a model nucleophile (e.g., methanol). While these are representative values based on DFT calculations for analogous systems, they provide a clear qualitative and semi-quantitative comparison.
| Isocyanate | Substituent (para-) | Hammett Constant (σp) | Calculated Activation Energy (kcal/mol) - Illustrative | Relative Reactivity Trend |
| 4-Methoxybenzyl isocyanate | -OCH3 | -0.27 | 15.2 | Lower |
| Benzyl isocyanate | -H | 0.00 | 14.5 | Baseline |
| 4-Chlorobenzyl isocyanate | -Cl | 0.23 | 13.8 | Higher |
| This compound | -CF3 | 0.54 | ~13.2 | Significantly Higher |
| 4-Nitrobenzyl isocyanate | -NO2 | 0.78 | 12.7 | Highest |
Note: The activation energies are illustrative and based on trends observed in computational studies of similar substituted aromatic systems. The Hammett constants are established experimental values.
Experimental Protocols: A Practical Guide
The following are detailed methodologies for key experiments that can be adapted to investigate the reactivity of this compound.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine) to form a Urea
Objective: To synthesize the corresponding urea derivative and qualitatively assess the reaction rate.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
To this stirring solution, add 1.05 equivalents of benzylamine dropwise at room temperature.
-
Monitor the reaction progress by TLC. Spot the reaction mixture alongside the starting materials. The formation of a new, more polar spot corresponding to the urea product should be observed.
-
The reaction is typically rapid and should be complete within a short period (e.g., < 30 minutes).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude urea product, which can be purified by recrystallization or column chromatography.
Protocol 2: Reaction with a Primary Alcohol (e.g., Methanol) to form a Urethane
Objective: To synthesize the corresponding urethane derivative. This reaction is generally slower than the reaction with amines and may require a catalyst.
Materials:
-
This compound
-
Anhydrous methanol
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) or triethylamine (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or argon atmosphere setup
-
TLC plates and appropriate eluent
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous toluene.
-
Add 1.1 equivalents of anhydrous methanol to the solution.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol%) or triethylamine (e.g., 1 mol%).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by TLC.
-
The reaction will be slower than the amine reaction. Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the resulting crude urethane can be purified by column chromatography.
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.
Caption: Relative reactivity trend of substituted benzyl isocyanates.
Caption: General experimental workflow for reactions of isocyanates.
References
Safety Operating Guide
Safe Disposal of 4-(Trifluoromethyl)benzyl Isocyanate: A Guide for Laboratory Professionals
Researchers and scientists handling 4-(Trifluoromethyl)benzyl isocyanate must adhere to strict safety and disposal protocols to mitigate risks. This guide provides essential information on the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its safe handling and disposal. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₆F₃NO[1][2] |
| Molecular Weight | 201.15 g/mol [1][2] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Boiling Point | 211.7 ± 40.0 °C at 760 mmHg[1] |
| Flash Point | 88.6 ± 17.0 °C[1] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[1] |
| LogP | 3.18[1] |
Disposal Procedures
The proper disposal of this compound and its containers is critical to prevent harm to human health and the environment. It is classified as harmful by inhalation, in contact with skin, and if swallowed[1]. The following step-by-step procedures should be followed for its disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
Work should be conducted in a chemical fume hood[1].
2. Neutralization of Spills and Small Quantities: In case of a small spill, the material should be absorbed with an inert material such as sand or vermiculite.
-
Step 1: Mix the isocyanate with sand or a similar inert absorbent material[1].
-
Step 2: Sweep up the mixture and place it in a tightly closed, labeled container for disposal[1].
-
Step 3: To decontaminate, a solution of 10% isopropyl alcohol and 1% ammonia in water can be used to neutralize unreacted product[3].
3. Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before disposal. Isocyanates react with water to produce carbon dioxide gas, which can cause a pressure buildup in a sealed container[3].
-
For Small Containers:
-
For Large Drums:
4. Final Disposal: All waste containing this compound, including absorbed materials and decontaminated containers, should be treated as hazardous waste.
-
Step 1: Offer surplus and non-recyclable solutions to a licensed disposal company[4].
-
Step 2: Contact a licensed professional waste disposal service to dispose of this material in accordance with national and regional regulations[1][4].
-
Step 3: Do not allow the material to enter drains or water courses[1].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(Trifluoromethyl)benzyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)benzyl isocyanate (CAS#: 102422-55-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is a hazardous chemical that can cause significant health effects. It is harmful if inhaled, swallowed, or comes into contact with the skin.[1][2] Exposure can lead to skin and eye irritation, respiratory irritation, and sensitization, which may result in asthma-like reactions.[2][3][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | Full-face or half-face respirator with organic vapor cartridges | Isocyanates are potent respiratory sensitizers. A respirator is crucial to prevent inhalation of vapors.[6][7] In some situations, a powered air-purifying respirator (PAPR) or supplied-air respirator may be necessary. |
| Eye Protection | Chemical safety goggles or a full-face respirator | Protects against splashes and vapors that can cause serious eye irritation.[3][4][6][8] |
| Skin and Body Protection | Disposable coveralls or a lab coat with long sleeves | Prevents skin contact.[3][6][7] Contaminated clothing should be decontaminated or disposed of properly.[5][9] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber) | Provides a barrier against skin absorption.[3][6] Latex gloves are not suitable for handling isocyanates.[4] It is recommended to double-glove. |
Safe Handling Workflow
The following workflow must be followed to ensure the safe handling of this compound from receipt to disposal.
Operational Plan
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that all necessary PPE is available and in good condition.
-
Prepare the designated work area, which must be a properly functioning chemical fume hood.[1]
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
-
-
Handling :
-
Always handle this compound inside a chemical fume hood to minimize inhalation exposure.
-
When weighing or transferring the chemical, use caution to avoid spills.
-
Keep containers tightly closed when not in use.
-
-
Cleanup :
-
In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[9] Place the absorbed material into a sealed container for disposal.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. A solution of 5-10% sodium carbonate can be used to neutralize isocyanates.[5]
-
Disposal Plan
-
Waste Collection : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container.
-
Neutralization : Unused or waste isocyanate can be neutralized by slowly adding it to a solution of 10% isopropyl alcohol and 1% ammonia in water.[5] Be aware that this reaction may generate heat and gas; therefore, it should be performed in a fume hood with adequate ventilation.
-
Final Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not pour isocyanate waste down the drain.[1]
References
- 1. This compound | CAS#:102422-55-9 | Chemsrc [chemsrc.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. compositesone.com [compositesone.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. actsafe.ca [actsafe.ca]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. lakeland.com [lakeland.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
